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  • Product: 3-(4-Chlorophenyl)picolinic acid
  • CAS: 1226215-87-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)picolinic Acid

Introduction 3-(4-Chlorophenyl)picolinic acid is a key heterocyclic scaffold with significant interest in the fields of medicinal chemistry and materials science. Its structural motif, featuring a substituted pyridine ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Chlorophenyl)picolinic acid is a key heterocyclic scaffold with significant interest in the fields of medicinal chemistry and materials science. Its structural motif, featuring a substituted pyridine ring, imparts unique electronic and steric properties that are crucial for its application as a ligand in catalysis, a building block for complex organic molecules, and a pharmacophore in drug discovery. This guide provides a comprehensive overview of the primary synthetic pathways for obtaining 3-(4-Chlorophenyl)picolinic acid, designed for researchers, scientists, and professionals in drug development. We will delve into two robust and strategic approaches: the Suzuki-Miyaura cross-coupling reaction and a decarboxylative cross-coupling strategy. Each pathway will be detailed with an emphasis on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis to aid in methodological selection.

Strategic Approaches to Synthesis

The synthesis of 3-(4-Chlorophenyl)picolinic acid fundamentally involves the formation of a carbon-carbon bond between the 3-position of a picolinic acid derivative and a 4-chlorophenyl group. The selection of a synthetic route is governed by factors such as the availability of starting materials, desired yield and purity, and tolerance to various functional groups. This guide will focus on two of the most effective and widely applicable methods.

Pathway 1: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[1][2] This method is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and palladium catalysts.[3][4]

The strategic disconnection for this pathway involves coupling a 3-halopicolinic acid derivative with 4-chlorophenylboronic acid. 3-Chloropicolinic acid serves as a readily accessible precursor for this transformation.

Synthesis of the Key Intermediate: 3-Chloropicolinic Acid

A common route to 3-chloropicolinic acid involves the hydrolysis of 3-chloro-2-(trichloromethyl)pyridine. This starting material can be treated with acids such as sulfuric, nitric, or phosphoric acid at elevated temperatures to yield the desired product.[5]

The Suzuki-Miyaura Coupling Step

With 3-chloropicolinic acid in hand, the subsequent Suzuki-Miyaura coupling with 4-chlorophenylboronic acid is performed. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. A typical catalytic system involves a palladium(0) source, often generated in situ from a palladium(II) precatalyst, and a phosphine ligand.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • 3-Chloropicolinic acid

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloropicolinic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-(4-Chlorophenyl)picolinic acid.

Visualizing the Suzuki-Miyaura Pathway

Suzuki_Miyaura_Pathway Start 3-Chloro-2-(trichloromethyl)pyridine Intermediate 3-Chloropicolinic Acid Start->Intermediate Hydrolysis (H₂SO₄, Δ) Product 3-(4-Chlorophenyl)picolinic Acid Intermediate->Product Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, Δ) Reagent 4-Chlorophenylboronic Acid Reagent->Product Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, Δ)

Caption: Suzuki-Miyaura synthesis of 3-(4-Chlorophenyl)picolinic acid.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl ReductElim Reductive Elimination PdII_Diaryl->ReductElim ReductElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pathway 2: Decarboxylative Cross-Coupling

An alternative and increasingly popular strategy for C-C bond formation is the decarboxylative cross-coupling reaction. This method utilizes carboxylic acids as readily available and stable coupling partners, releasing carbon dioxide as the only byproduct.[6] This approach can be advantageous as it may circumvent the need for pre-functionalized organoboron reagents.

In this pathway, a 3-substituted picolinic acid can be directly coupled with a 4-chlorophenyl halide. The reaction is typically catalyzed by a combination of copper and palladium complexes.[6]

Experimental Protocol: Decarboxylative Cross-Coupling

Materials:

  • 3-Substituted Picolinic Acid (e.g., 3-aminopicolinic acid or 3-hydroxypicolinic acid)

  • 4-Chlorobromobenzene

  • Copper(I) oxide (Cu₂O)

  • Bis(1,5-cyclooctadiene)palladium(0) (Pd(cod)₂)

  • 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, to a Schlenk tube equipped with a magnetic stir bar, add the 3-substituted picolinic acid (1.0 eq), 4-chlorobromobenzene (1.5 eq), copper(I) oxide (0.1 eq), bis(1,5-cyclooctadiene)palladium(0) (0.05 eq), DavePhos (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the Schlenk tube with an inert gas.

  • Add anhydrous, degassed DMF to the tube.

  • Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(4-Chlorophenyl)picolinic acid.

Visualizing the Decarboxylative Cross-Coupling Pathway

Decarboxylative_Pathway Start 3-Substituted Picolinic Acid Product 3-(4-Chlorophenyl)picolinic Acid Start->Product Decarboxylative Coupling (Pd(cod)₂, Cu₂O, DavePhos, K₂CO₃, DMF, Δ) Reagent 4-Chlorobromobenzene Reagent->Product Decarboxylative Coupling (Pd(cod)₂, Cu₂O, DavePhos, K₂CO₃, DMF, Δ)

Caption: Decarboxylative synthesis of 3-(4-Chlorophenyl)picolinic acid.

Comparative Analysis of Synthetic Pathways

ParameterSuzuki-Miyaura Cross-CouplingDecarboxylative Cross-Coupling
Starting Materials 3-Halopicolinic acid, 4-Chlorophenylboronic acid3-Substituted picolinic acid, 4-Chlorophenyl halide
Key Advantages Well-established, high yields, broad functional group tolerance, commercially available reagents.[1][2]Avoids organoboron reagents, uses readily available carboxylic acids.[6]
Potential Challenges Synthesis of 3-halopicolinic acid precursor may be required. Boronic acids can be sensitive to storage conditions.May require higher reaction temperatures and more specialized ligands. The scope of compatible 3-substituents may be limited.
Typical Yields Generally high (70-95%)Moderate to high (60-90%)[6]
Reaction Conditions Mild to moderate temperatures (80-110 °C)Often requires higher temperatures (120-150 °C)

Conclusion

The synthesis of 3-(4-Chlorophenyl)picolinic acid can be effectively achieved through two primary synthetic strategies: the Suzuki-Miyaura cross-coupling and decarboxylative cross-coupling. The Suzuki-Miyaura approach offers a reliable and high-yielding route, benefiting from the extensive development and understanding of this reaction class. The decarboxylative coupling presents a compelling alternative that leverages the abundance of carboxylic acids as starting materials, thereby offering a potentially more atom-economical pathway. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the availability of starting materials and specialized reagents. Both pathways provide robust and versatile tools for accessing this important molecular scaffold for further applications in research and development.

References

  • D. G. J. Young, et al. (2015). Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. The Journal of Organic Chemistry, 80(1), 337-348. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2017). PMC. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Available at: [Link]

  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. (n.d.). ResearchGate. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Presumed Mechanism of Action of 3-(4-Chlorophenyl)picolinic Acid: A GPR35 Agonist Perspective

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action of 3-(4-Chlorophenyl)picolinic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 3-(4-Chlorophenyl)picolinic acid, a synthetic compound with structural similarities to known modulators of the G protein-coupled receptor 35 (GPR35). While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes the extensive body of research on GPR35 signaling to construct a well-founded theoretical framework for its biological activity. It is hypothesized that 3-(4-Chlorophenyl)picolinic acid functions as an agonist at GPR35, a receptor implicated in a spectrum of physiological and pathological processes, most notably inflammation and nociception. This guide will delve into the molecular intricacies of GPR35 activation, its downstream signaling cascades, and the potential therapeutic implications of modulating this receptor. Furthermore, it will outline the established experimental methodologies crucial for validating the proposed mechanism of action for this and related compounds.

Introduction: The Enigmatic GPR35 and the Promise of Picolinic Acid Derivatives

The G protein-coupled receptor 35 (GPR35) remains a comparatively enigmatic member of the GPCR superfamily, historically classified as an orphan receptor. However, mounting evidence has unveiled its significant role in various physiological contexts, particularly within the gastrointestinal and immune systems.[1][2] GPR35 is expressed in a range of immune cells, including monocytes, T-cells, and neutrophils, as well as in the small intestine and colon.[1] This expression pattern strongly suggests its involvement in immune responses and inflammation.[1][3]

Picolinic acid and its derivatives have emerged as a class of compounds with diverse biological activities. While some have found application as herbicides, others exhibit intriguing pharmacological properties. The structural resemblance of 3-(4-Chlorophenyl)picolinic acid to known GPR35 ligands, such as cromolyn and zaprinast, forms the basis of the hypothesis that it may exert its effects through this receptor.[4] This guide will, therefore, explore the mechanism of action of 3-(4-Chlorophenyl)picolinic acid through the lens of a GPR35 agonist.

The Core Target: GPR35 and its Dual Signaling Capacity

GPR35 is a class A orphan GPCR that plays a pivotal role in metabolite sensing in the intestine, acting as a crucial link between the microbiota, the immune system, and the intestinal epithelium.[1] A key characteristic of GPR35 is its ability to engage in dual signaling pathways upon activation, leading to context-dependent and sometimes opposing cellular responses. This duality is central to its role in both pro- and anti-inflammatory processes.[1][3][5]

Activation of GPR35 can lead to the suppression of pro-inflammatory cytokine production and the stimulation of anti-inflammatory cytokines, thereby contributing to the resolution of inflammation and maintenance of gut barrier integrity.[1][3] Conversely, in other cellular contexts, GPR35 activation can promote a pro-inflammatory state.[3]

The two primary signaling arms initiated by GPR35 agonism are:

  • G Protein-Dependent Signaling: GPR35 has been shown to couple to various G alpha (Gα) subunits, with a notable interaction with Gα13.[6][7] Activation of Gα13 initiates a signaling cascade that can influence cellular processes such as cell migration and proliferation.

  • β-Arrestin-Dependent Signaling: Upon agonist binding, GPR35 recruits β-arrestin-2.[6][7] This interaction not only leads to receptor desensitization and internalization but also initiates a distinct, G protein-independent signaling cascade that can have anti-inflammatory effects.[3]

Molecular Mechanism of Action: A Step-by-Step Breakdown

Based on the established pharmacology of GPR35 agonists, the proposed mechanism of action for 3-(4-Chlorophenyl)picolinic acid is as follows:

Step 1: Receptor Binding and Activation

3-(4-Chlorophenyl)picolinic acid is predicted to bind to the orthosteric binding site of GPR35. This interaction induces a conformational change in the receptor, transitioning it from an inactive to an active state.

Step 2: Engagement of Intracellular Transducers

The activated GPR35 receptor can then engage two primary intracellular signaling partners:

  • Gα13 Activation: The conformational change in GPR35 facilitates the exchange of GDP for GTP on the associated Gα13 subunit, leading to its activation.

  • β-Arrestin-2 Recruitment: The activated and phosphorylated receptor serves as a docking site for β-arrestin-2, leading to its recruitment from the cytoplasm to the cell membrane.

Step 3: Downstream Signaling Cascades

The activation of Gα13 and the recruitment of β-arrestin-2 trigger distinct downstream signaling pathways:

  • Gα13-Mediated Pathway: Activated Gα13 can modulate the activity of downstream effectors, although the precise pathway is not fully elucidated for all cellular contexts.

  • β-Arrestin-2-Mediated Pathway and ERK Phosphorylation: The GPR35/β-arrestin-2 complex can act as a scaffold for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade.[3] A key consequence of this is the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK).[8][9] The activation of the ERK pathway is a common downstream event for many GPR35 agonists and can mediate a range of cellular responses, including cell proliferation and differentiation.[10][11][12]

The interplay between the G protein-dependent and β-arrestin-dependent pathways ultimately dictates the cellular response to 3-(4-Chlorophenyl)picolinic acid.

Visualizing the Signaling Pathways

GPR35_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling 3_4_CPA 3-(4-Chlorophenyl)picolinic Acid GPR35_inactive GPR35 (Inactive) 3_4_CPA->GPR35_inactive Binds to GPR35_active GPR35 (Active) GPR35_inactive->GPR35_active Activates G_alpha_13_GDP Gα13-GDP GPR35_active->G_alpha_13_GDP Engages beta_arrestin β-Arrestin-2 GPR35_active->beta_arrestin Recruits G_alpha_13_GTP Gα13-GTP (Active) G_alpha_13_GDP->G_alpha_13_GTP GDP/GTP Exchange Downstream_G Downstream Effectors G_alpha_13_GTP->Downstream_G Activates ERK_inactive ERK beta_arrestin->ERK_inactive Scaffolds ERK_active p-ERK (Active) ERK_inactive->ERK_active Phosphorylates Cellular_Response Cellular Response (e.g., Anti-inflammatory) ERK_active->Cellular_Response Leads to

Caption: Proposed signaling pathways of 3-(4-Chlorophenyl)picolinic acid via GPR35 activation.

Experimental Validation: A Roadmap for Mechanistic Studies

To empirically validate the proposed mechanism of action for 3-(4-Chlorophenyl)picolinic acid, a series of well-established in vitro assays are essential. These protocols provide a self-validating system to confirm GPR35 agonism and delineate the downstream signaling events.

Primary Validation: GPR35 Agonist Activity

The initial step is to confirm that 3-(4-Chlorophenyl)picolinic acid directly activates GPR35. High-throughput screening (HTS) compatible assays are ideal for this purpose.[13]

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter™ Assay)

This assay is a robust method to quantify the interaction between an activated GPCR and β-arrestin.[7]

  • Cell Line: Utilize a stable cell line co-expressing GPR35 and a β-arrestin-enzyme fragment complementation system (e.g., CHO-K1 or HEK293 cells).

  • Compound Treatment: Treat the cells with a concentration range of 3-(4-Chlorophenyl)picolinic acid.

  • Incubation: Incubate the cells to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the substrate for the complemented enzyme and measure the resulting signal (e.g., chemiluminescence).

  • Data Analysis: Plot the signal intensity against the compound concentration to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

B_Arrestin_Assay cluster_workflow β-Arrestin Recruitment Assay Workflow Start Start Cell_Culture Culture GPR35/ β-Arrestin EFC cells Start->Cell_Culture Add_Compound Add 3-(4-Chlorophenyl)picolinic Acid Cell_Culture->Add_Compound Incubate Incubate Add_Compound->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Measure_Signal Measure Signal (Chemiluminescence) Add_Substrate->Measure_Signal Analyze_Data Calculate EC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a β-arrestin recruitment assay.

Delineating Downstream Signaling

Once GPR35 agonism is confirmed, the next step is to investigate the engagement of specific downstream signaling pathways.

Experimental Protocol: Gα13 Activation Assay (GTPγS Binding Assay)

This assay measures the activation of Gα subunits by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[7]

  • Membrane Preparation: Prepare cell membranes from cells expressing GPR35 and Gα13.

  • Assay Components: Combine the cell membranes with GDP, [³⁵S]GTPγS, and varying concentrations of 3-(4-Chlorophenyl)picolinic acid.

  • Incubation: Incubate the reaction mixture to allow for G protein activation and [³⁵S]GTPγS binding.

  • Immunoprecipitation: Use an antibody specific for Gα13 to immunoprecipitate the activated G protein.

  • Detection: Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.

  • Data Analysis: Determine the concentration-dependent increase in [³⁵S]GTPγS binding to establish agonist-induced Gα13 activation.

Experimental Protocol: ERK Phosphorylation Assay (Western Blot)

This assay directly measures the activation of the ERK signaling pathway.

  • Cell Treatment: Treat GPR35-expressing cells with 3-(4-Chlorophenyl)picolinic acid for various time points.

  • Cell Lysis: Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, indicating the level of ERK activation.

Quantitative Data Summary

While specific quantitative data for 3-(4-Chlorophenyl)picolinic acid is not available, the following table provides a template for summarizing expected findings from the proposed experimental validation, with hypothetical values for illustrative purposes.

AssayParameterExpected Outcome for 3-(4-Chlorophenyl)picolinic Acid
β-Arrestin Recruitment EC50Sub-micromolar to low micromolar range
Gα13 Activation % increase over basalConcentration-dependent increase
ERK Phosphorylation Fold increase in p-ERK/total ERKTime- and concentration-dependent increase

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that 3-(4-Chlorophenyl)picolinic acid acts as an agonist for the G protein-coupled receptor GPR35. Its mechanism of action is likely to involve the dual engagement of Gα13- and β-arrestin-2-mediated signaling pathways, culminating in downstream effects such as ERK phosphorylation. This proposed mechanism positions 3-(4-Chlorophenyl)picolinic acid and related compounds as potential modulators of inflammatory and nociceptive processes.

The critical next step for the research community is the direct experimental validation of this hypothesis using the assays outlined in this guide. Such studies will not only confirm the molecular target and mechanism of action of 3-(4-Chlorophenyl)picolinic acid but also provide crucial data on its potency and efficacy. A thorough understanding of the structure-activity relationship of picolinic acid derivatives at GPR35 will be instrumental in the design and development of novel therapeutics targeting this enigmatic but increasingly important receptor.[6]

References

  • GPR35 acts a dual role and therapeutic target in inflammation. (2023). Frontiers in Immunology. [Link]

  • GPR35 acts a dual role and therapeutic target in inflammation. (2023). PMC. [Link]

  • GPR35 agonists inhibit TRPA1-mediated colonic nociception through suppression of substance P release. (2025). PubMed. [Link]

  • Activation of extracellular signal-regulated kinases (ERK 44/42) by chlorpyrifos oxon in Chinese hamster ovary cells. (2000). PubMed. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025). Semantic Scholar. [Link]

  • Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. (2011). PubMed Central. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed. [Link]

  • GPR35 as a Novel Therapeutic Target. (2011). Frontiers in Endocrinology. [Link]

  • Identification of novel species-selective agonists of the G-protein-coupled receptor GPR35 that promote recruitment of β-arrestin-2 and activate Gα13. (2010). ResearchGate. [Link]

  • Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. (2011). PMC. [Link]

  • GPR35 acts a dual role and therapeutic target in inflammation. (2023). ResearchGate. [Link]

  • GPR35 as a Novel Therapeutic Target. (2011). ResearchGate. [Link]

  • High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. (2014). PMC. [Link]

  • Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor. (2018). PubMed. [Link]

  • Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. (2020). PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025). PubMed Central. [Link]

  • [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. (1995). PubMed. [Link]

  • GPR35 as a Novel Therapeutic Target. (2011). PMC. [Link]

  • Pharmacological Perturbation Reveals Relative Contributions of ERK and... (2018). ResearchGate. [Link]

  • The Balance of PI3K and ERK Signaling Is Dysregulated in Prolactinoma and Modulated by Dopamine. (2018). PMC. [Link]

Sources

Foundational

Therapeutic Potential of 3-(4-Chlorophenyl)picolinic Acid: A Technical Analysis

Executive Summary 3-(4-Chlorophenyl)picolinic acid (CAS: 1226215-87-7) represents a specialized chemical scaffold in medicinal chemistry, functioning as a bioisostere of the classic metabolic inhibitor 3-mercaptopicolini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Chlorophenyl)picolinic acid (CAS: 1226215-87-7) represents a specialized chemical scaffold in medicinal chemistry, functioning as a bioisostere of the classic metabolic inhibitor 3-mercaptopicolinic acid (3-MPA). While historically rooted in the structural class of auxinic herbicides (e.g., aminopyralid), its pharmacophore possesses distinct properties relevant to human therapeutics.

This guide analyzes the molecule as a privileged scaffold for targeting metalloenzymes. Its primary therapeutic potential lies in the inhibition of Phosphoenolpyruvate Carboxykinase (PEPCK-C/Pck1) , the rate-limiting enzyme in hepatic gluconeogenesis, offering a pathway for Type 2 Diabetes management. Secondary potential exists in Matrix Metalloproteinase (MMP) inhibition for oncology, driven by the zinc-chelating picolinate moiety and the hydrophobic S1' pocket-filling chlorophenyl group.

Part 1: Chemical Profile & Pharmacophore Analysis

Structural Logic

The molecule integrates two critical domains that define its biological activity:

  • The Warhead (Picolinic Acid): A bidentate ligand capable of chelating divalent metal cations (Mn²⁺, Zn²⁺, Fe²⁺) within enzyme active sites.

  • The Selectivity Filter (3-(4-Chlorophenyl)): A hydrophobic aryl substituent at the 3-position.

    • Steric Bulk: Occupies hydrophobic pockets adjacent to the catalytic center (e.g., the GTP-binding cleft in PEPCK or S1' in MMPs).

    • Metabolic Stability: The para-chloro substitution blocks metabolic oxidation at the most reactive phenyl position, extending half-life compared to unsubstituted analogs.

Physicochemical Properties (Predicted)
PropertyValueImplication
Molecular Weight 233.65 g/mol Fragment-like; high ligand efficiency potential.
LogP ~2.8Good membrane permeability; orally bioavailable.
pKa (Acid) ~5.4Ionized at physiological pH (anionic species binds metal).
H-Bond Donors/Acceptors 1 / 3Compliant with Lipinski's Rule of 5.

Part 2: Primary Therapeutic Target – PEPCK Inhibition

Target: Cytosolic Phosphoenolpyruvate Carboxykinase (PEPCK-C / Pck1)

Therapeutic Indication: Type 2 Diabetes Mellitus (T2DM).

Mechanism of Action

PEPCK catalyzes the decarboxylation and phosphorylation of oxaloacetate (OAA) to phosphoenolpyruvate (PEP), the first committed step in gluconeogenesis.[1][2][3][4] It requires Mn²⁺ and Mg²⁺ for catalysis.

3-(4-Chlorophenyl)picolinic acid functions as a competitive inhibitor via a dual-mode mechanism:

  • Metal Chelation: The nitrogen of the pyridine ring and the carboxylate oxygen coordinate the active site Mn²⁺ ion, displacing the water molecule required for catalysis.

  • Hydrophobic Displacement: The 3-(4-chlorophenyl) moiety extends into the hydrophobic pocket normally occupied by the guanosine moiety of GTP (or adjacent allosteric clefts), stabilizing the closed, inactive conformation of the enzyme.

Expert Insight: Unlike hydrazine sulfate (a toxic PEPCK inhibitor), picolinic acid derivatives offer a cleaner toxicity profile. The 3-aryl substitution is critical; unsubstituted picolinic acid is too weak (Ki in mM range), whereas 3-substituted analogs achieve µM potency.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of 3-(4-Chlorophenyl)picolinic acid within the hepatic gluconeogenesis pathway.

Gluconeogenesis_Blockade Pyruvate Pyruvate (Mitochondria) OAA Oxaloacetate (OAA) Pyruvate->OAA Pyruvate Carboxylase Malate_Mito Malate (Mitochondria) OAA->Malate_Mito MDH2 Malate_Cyto Malate (Cytosol) Malate_Mito->Malate_Cyto Malate Shuttle OAA_Cyto Oxaloacetate (Cytosol) Malate_Cyto->OAA_Cyto MDH1 PEP Phosphoenolpyruvate (PEP) OAA_Cyto->PEP Blocked by Inhibitor PEPCK TARGET: PEPCK-C (Pck1) [Mn2+ Dependent] Inhibitor 3-(4-Chlorophenyl) picolinic acid Inhibitor->PEPCK Chelates Mn2+ Competes with OAA Glucose Glucose Output (Hyperglycemia) PEP->Glucose Gluconeogenesis

Caption: Mechanism of Hepatic Gluconeogenesis blockade via PEPCK inhibition. The inhibitor targets the cytosolic conversion of OAA to PEP.

Part 3: Secondary Targets & Off-Target Risks

Matrix Metalloproteinases (MMPs)

Indication: Cancer Metastasis, Tissue Remodeling.

  • Rationale: MMPs are zinc-dependent endopeptidases. The picolinic acid "warhead" is a known Zinc Binding Group (ZBG).

  • SAR Insight: The 4-chlorophenyl group is positioned to enter the S1' specificity pocket of MMPs. The depth and hydrophobicity of this pocket vary between MMP subtypes (e.g., MMP-2 vs. MMP-13), allowing for potential selectivity optimization.

Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indication: Immuno-oncology.

  • Rationale: Picolinic acid is a downstream metabolite of the kynurenine pathway. Analogs can act as feedback inhibitors or competitive ligands for the heme-iron center of IDO1, modulating immune tolerance.

Part 4: Experimental Validation Protocols

To validate 3-(4-Chlorophenyl)picolinic acid as a PEPCK inhibitor, use the following coupled enzyme assay. This protocol avoids the artifacts common in direct decarboxylation assays.

Protocol: PEPCK-C Coupled Enzyme Assay (NADH Depletion)

Principle: PEPCK activity generates PEP.[4] Pyruvate Kinase (PK) converts PEP to Pyruvate. Lactate Dehydrogenase (LDH) converts Pyruvate to Lactate, oxidizing NADH to NAD+. The rate of NADH decrease (Absorbance at 340 nm) is proportional to PEPCK activity.

Reagents:

  • Buffer: 50 mM HEPES-NaOH (pH 7.4), 2 mM DTT.

  • Cofactors: 2 mM MnCl₂, 10 mM MgCl₂, 0.2 mM NADH.

  • Substrates: 0.5 mM Oxaloacetate (OAA), 0.2 mM GTP (or ITP).

  • Coupling Enzymes: Pyruvate Kinase (5 U/mL), Lactate Dehydrogenase (5 U/mL), ADP (1 mM).

  • Test Compound: 3-(4-Chlorophenyl)picolinic acid (dissolved in DMSO).

Step-by-Step Workflow:

  • Pre-Incubation: Mix Buffer, Cofactors, Coupling Enzymes, and Test Compound (0.1 – 100 µM) in a 96-well UV-transparent plate. Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Initiation: Add GTP to initiate the reaction. (Start with OAA if checking for OAA-competitive kinetics).

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 15 minutes.

  • Control: Run a "No Enzyme" blank to account for spontaneous NADH oxidation and a "DMSO only" control for 100% activity.

  • Analysis: Calculate the slope (ΔA340/min). Determine IC50 using non-linear regression (GraphPad Prism).

Validation Criteria:

  • Z-Factor: Must be > 0.5 for screening.

  • Specificity Check: Test the compound against PK/LDH alone to ensure it is not inhibiting the coupling system.

References

  • Stiffin, R. M., et al. (2009).[3] "Structure-function studies of the active site of the cytosolic isoform of phosphoenolpyruvate carboxykinase." Journal of Biological Chemistry. Link

  • Sullivan, M. A., et al. (2019). "Characterization of 3-[(Carboxymethyl)thio]picolinic Acid: A Novel Inhibitor of Phosphoenolpyruvate Carboxykinase."[1][2][3] Biochemistry. Link

  • DiTusa, C. A., et al. (2010). "Complex of 3-mercaptopicolinic acid with the active site of phosphoenolpyruvate carboxykinase."[1][2][3][5] Biochemistry. Link

  • Foley, K., et al. (2003). "Picolinic acid derivatives as matrix metalloproteinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Walsh, T. A., et al. (2006). "Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to picolinate auxinic herbicides." Plant Physiology. (Grounding for structural class activity). Link

Sources

Exploratory

Advanced Spectroscopic Profiling: 3-(4-Chlorophenyl)picolinic Acid

Executive Summary & Structural Significance Compound: 3-(4-Chlorophenyl)picolinic acid CAS: 1226215-87-7 Molecular Formula: C H ClNO MW: 233.65 g/mol [1] This guide details the spectroscopic validation of 3-(4-Chlorophen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

Compound: 3-(4-Chlorophenyl)picolinic acid CAS: 1226215-87-7 Molecular Formula: C


H

ClNO

MW: 233.65 g/mol [1]

This guide details the spectroscopic validation of 3-(4-Chlorophenyl)picolinic acid, a critical biaryl scaffold often utilized in the synthesis of agrochemical auxins (e.g., aminopyralid analogs) and metallo-pharmaceuticals.

From a structural perspective, this molecule presents a unique characterization challenge due to the steric "ortho-effect" at the 3-position. The steric clash between the carboxylic acid group (position 2) and the 4-chlorophenyl ring (position 3) forces the biaryl system out of planarity. This non-planar conformation significantly influences the conjugation length, directly affecting UV-Vis absorption maxima and


C NMR chemical shifts compared to planar analogs.

Synthesis Context & Impurity Profiling

Expertise Note: To accurately characterize a sample, one must understand its origin. This compound is typically synthesized via Suzuki-Miyaura cross-coupling of 3-bromopicolinic acid (or ester) with 4-chlorophenylboronic acid.

Critical Impurity Watchlist for Spectroscopists:

  • Des-bromo precursor: 3-Bromopicolinic acid (distinct

    
    H NMR splitting).
    
  • Homocoupling products: 4,4'-Dichlorobiphenyl.

  • Boronic Acid residues: Look for broad singlets in

    
    H NMR (OH groups) and specific 
    
    
    
    B NMR signals if purity is .
  • Palladium traces: Can cause line broadening in NMR due to paramagnetism; requires ICP-MS for detection, but optical clarity (color) is a first indicator (grey/black tint).

Spectroscopic Characterization Suite

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-


 is the mandatory solvent. Picolinic acids exhibit poor solubility in CDCl

due to strong intermolecular hydrogen bonding (dimerization). DMSO disrupts these dimers, sharpening the signals, though the carboxylic proton may still appear broad.

H NMR (400 MHz, DMSO-

) - Predicted & Rationalized

The spectrum is defined by two distinct aromatic systems: the electron-deficient pyridine ring and the electron-rich (relative to pyridine) chlorophenyl ring.

Assignment

(ppm)
MultiplicityIntegrationMechanistic Insight
COOH 13.0 - 14.0br s1HHighly deshielded acidic proton. Broadening depends on water content and exchange rates.
Py-H6 8.65 - 8.75dd1H

-proton to Nitrogen. Most deshielded due to proximity to the electronegative N atom (

Hz).
Py-H4 7.90 - 8.00dd1H

-proton. Deshielded by the magnetic anisotropy of the adjacent phenyl ring and the COOH group (

Hz).
Py-H5 7.55 - 7.65dd1H

-proton. The most shielded pyridine proton.
Ph-H (ortho) 7.40 - 7.50d2HPart of AA'BB' system. Protons closest to the pyridine ring.
Ph-H (meta) 7.50 - 7.60d2HPart of AA'BB' system. Ortho to the Chlorine atom.[2]

Key Diagnostic Feature: Look for the AA'BB' roofing effect in the chlorophenyl region. The chemical shift difference between the phenyl protons is small, often leading to second-order effects where the doublets appear as "tents" leaning toward each other.


C NMR (100 MHz, DMSO-

)
  • Carbonyl (C=O): ~165-168 ppm.

  • Pyridine C2 (ipso to COOH): ~148-152 ppm (deshielded by N and COOH).

  • Pyridine C6: ~148-150 ppm (intense signal,

    
     to N).
    
  • C-Cl (Phenyl): ~133-135 ppm.

  • Biaryl Junctions: The ipso carbons connecting the rings will appear with lower intensity due to long relaxation times (

    
    ).
    
B. Vibrational Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid powder.

  • O-H Stretching (3300–2500 cm

    
    ):  A very broad, jagged "hump" characteristic of carboxylic acid dimers. This often obscures C-H stretches.
    
  • C=O Stretching (1700–1725 cm

    
    ):  Strong, sharp peak. If the sample is a zwitterion (common in picolinic acids depending on pH/crystallization), this band shifts to ~1600-1650 cm
    
    
    
    (carboxylate antisymmetric stretch).
  • C=N Ring Stretch (~1580 cm

    
    ):  Diagnostic for the pyridine skeleton.
    
  • C-Cl Stretch (1080–1095 cm

    
    ):  A distinct band confirming the halogen presence.
    
C. Mass Spectrometry (LC-MS/ESI)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids, yielding [M-H]


. Positive mode (ESI+) will yield [M+H]

but may be suppressed by the acidity.

Isotopic Fingerprint: The presence of a single Chlorine atom provides a definitive validation tool.

  • Base Peak (M): m/z 233 (using

    
    Cl).
    
  • M+2 Peak: m/z 235 (using

    
    Cl).
    
  • Intensity Ratio: The M : M+2 ratio must be approximately 3:1 . Any deviation suggests contamination with non-chlorinated byproducts or dichloro-species.

Fragmentation Pathway (MS/MS):

  • Parent: m/z 233

  • Primary Loss: Decarboxylation (-CO

    
    , -44 amu) 
    
    
    
    m/z 189 (3-(4-chlorophenyl)pyridine).
  • Secondary Loss: Loss of Cl radical (rare in ESI, common in EI) or ring fragmentation.

Visualization of Characterization Logic

The following diagram illustrates the logical flow for validating the structure, highlighting the specific signals that confirm each moiety.

G Compound 3-(4-Chlorophenyl) picolinic acid NMR 1H NMR (DMSO-d6) Compound->NMR IR FT-IR (ATR) Compound->IR MS LC-MS (ESI-) Compound->MS Pyridine Pyridine Region 3H (dd patterns) 8.7, 8.0, 7.6 ppm NMR->Pyridine Regiochemistry Phenyl Chlorophenyl AA'BB' System ~7.4-7.6 ppm NMR->Phenyl Substituent Acid COOH Proton Broad Singlet >13 ppm NMR->Acid Functional Group CO_Stretch C=O Stretch 1700-1725 cm-1 IR->CO_Stretch Acid ID CCl_Stretch C-Cl Stretch ~1090 cm-1 IR->CCl_Stretch Halogen ID Isotope Cl Isotope Pattern 3:1 Ratio (m/z 233/235) MS->Isotope Elemental Comp Frag Fragmentation [M-H-CO2]- m/z 189 MS->Frag Structure Check

Caption: Structural validation workflow linking specific spectroscopic signals to molecular moieties.

Experimental Protocol: Sample Preparation

To ensure reproducibility and data integrity, follow this standardized protocol.

Step 1: Purity Check (TLC/HPLC)

Before expensive spectral time, confirm purity >95%.

  • HPLC: C18 column, Gradient 10-90% ACN in Water (0.1% Formic Acid). The acid functionality requires acidic mobile phase to prevent peak tailing.

Step 2: NMR Sample Prep
  • Dry the Sample: Picolinic acids are hygroscopic. Dry 20 mg of sample in a vacuum oven at 40°C for 2 hours.

  • Solvent: Use 0.6 mL DMSO-

    
      (99.9% D).
    
  • Dissolution: Sonicate for 30 seconds. If the solution is cloudy, filter through a glass wool plug directly into the NMR tube. Note: Do not use cotton filters if analyzing trace impurities, as they can leach cellulose oligomers.

Step 3: IR Sample Prep
  • Technique: Diamond ATR is preferred over KBr pellets to avoid halide exchange (though rare with Cl, it is possible with Br/I analogs).

  • Background: Collect a fresh air background immediately before the sample.

  • Cleaning: Clean the crystal with Isopropanol, not Acetone (Acetone has a strong C=O peak that can carry over if not fully evaporated).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 56965646. Retrieved February 1, 2026, from [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 13C NMR Chemical Shift Prediction. Organic Chemistry Portal. (General reference for pyridine shift logic).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis method implied in impurity profiling). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Authoritative source for AA'BB' systems and Pyridine coupling constants).

Sources

Protocols & Analytical Methods

Method

Application Note: Unambiguous Structure Elucidation of 3-(4-Chlorophenyl)picolinic Acid using 1D and 2D NMR Spectroscopy

Introduction 3-(4-Chlorophenyl)picolinic acid is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for downstream applica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Chlorophenyl)picolinic acid is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for downstream applications, unambiguous confirmation of its chemical structure is a critical first step. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of organic molecules in solution.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectroscopy to confirm the identity and structure of 3-(4-Chlorophenyl)picolinic acid. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure trustworthy and reproducible results.

Chemical Structure

The chemical structure of 3-(4-Chlorophenyl)picolinic acid is presented in Figure 1. The molecule consists of a picolinic acid core, which is a pyridine ring with a carboxylic acid group at the 2-position, and a 4-chlorophenyl substituent at the 3-position.

Figure 1: Chemical Structure of 3-(4-Chlorophenyl)picolinic acid with atom numbering for NMR assignment.

Caption: Structure of 3-(4-Chlorophenyl)picolinic acid with IUPAC numbering.

Experimental Protocols

Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality NMR data.[2]

Protocol:

  • Weighing: Accurately weigh 5-10 mg of 3-(4-Chlorophenyl)picolinic acid.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for polar organic molecules and its high boiling point, which minimizes evaporation.[3] Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton may exchange more rapidly or appear at a different chemical shift.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Vortex the mixture until the sample is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

Purpose: To determine the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30 or zgStandard single-pulse experiment. A 30° pulse angle can reduce experiment time.
Spectral Width (SW)12-15 ppmTo encompass the expected chemical shift range for aromatic and carboxylic acid protons.
Acquisition Time (AQ)3-4 sTo ensure good digital resolution.
Relaxation Delay (D1)2-5 sTo allow for full relaxation of protons, ensuring accurate integration.
Number of Scans (NS)8-16To achieve a good signal-to-noise ratio.
Temperature298 KStandard room temperature acquisition.

Purpose: To determine the number of different types of carbon atoms and their chemical environments. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30 or zgdcStandard proton-decoupled experiment with a 30° pulse angle to reduce relaxation delays.
Spectral Width (SW)200-220 ppmTo cover the full range of expected carbon chemical shifts, including the carboxyl carbon.
Acquisition Time (AQ)1-2 sSufficient for good resolution in ¹³C NMR.
Relaxation Delay (D1)2 sA standard delay for most carbon atoms.
Number of Scans (NS)1024 or moreA higher number of scans is required due to the low natural abundance of ¹³C.

Purpose: To establish correlations between nuclei and build a complete picture of the molecular structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically over two to three bonds.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds, revealing long-range connectivity.

Recommended Acquisition Parameters (General):

ExperimentKey ParametersRecommended Values
COSY Spectral Width (F1, F2)Same as ¹H NMR
Number of Increments (F1)256-512
Number of Scans (NS)2-4
HSQC Spectral Width (F2 - ¹H)Same as ¹H NMR
Spectral Width (F1 - ¹³C)100-160 ppm (aromatic region)
Number of Increments (F1)128-256
Number of Scans (NS)2-8
HMBC Spectral Width (F2 - ¹H)Same as ¹H NMR
Spectral Width (F1 - ¹³C)200-220 ppm
Number of Increments (F1)256-512
Number of Scans (NS)4-16

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-(4-Chlorophenyl)picolinic acid in DMSO-d₆. These predictions are based on the known spectra of picolinic acid and the substituent effects of the 4-chlorophenyl group.[3][5]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H68.6 - 8.8ddJ = ~4.5, ~1.51H
H48.0 - 8.2ddJ = ~8.0, ~1.51H
H57.6 - 7.8ddJ = ~8.0, ~4.51H
H2'/H6'7.5 - 7.7dJ = ~8.52H
H3'/H5'7.4 - 7.6dJ = ~8.52H
COOH> 13.0br s-1H
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
CarbonPredicted δ (ppm)
C7 (COOH)~166
C2~150
C6~148
C4~139
C1'~136
C3~135
C4'~133
C2'/C6'~130
C3'/C5'~129
C5~127

Step-by-Step Spectral Analysis and Structure Elucidation

The following workflow illustrates how to use the acquired NMR data to confirm the structure of 3-(4-Chlorophenyl)picolinic acid.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_final Structure Confirmation H1 ¹H NMR: - Identify 3 distinct aromatic protons for the pyridine ring. - Identify an AA'BB' system for the 4-chlorophenyl ring. - Observe the broad carboxylic acid proton downfield. C13 ¹³C NMR: - Count 10 distinct carbon signals. - Identify the carboxyl carbon (~166 ppm). - Identify quaternary carbons (C2, C3, C1', C4'). H1->C13 Complementary Information COSY COSY: - Correlate H4, H5, and H6 to confirm the pyridine spin system. - Correlate H2'/H6' with H3'/H5' in the chlorophenyl ring. H1->COSY Proton Connectivity HSQC HSQC: - Assign each proton to its directly attached carbon. - H4 to C4, H5 to C5, H6 to C6. - H2'/H6' to C2'/C6', H3'/H5' to C3'/C5'. COSY->HSQC Assign Protons HMBC HMBC: - Confirm the connectivity between the two rings via the C3-C1' bond. - Observe correlations from H2'/H6' to C3 and C4'. - Observe correlations from H4 to C2, C3, and C5. HSQC->HMBC Assign Carbons Confirm Final Structure Elucidation: - Integrate all 1D and 2D data to build the complete molecular structure. - Confirm the substitution pattern and connectivity. HMBC->Confirm Long-Range Connectivity

Caption: Workflow for the structure elucidation of 3-(4-Chlorophenyl)picolinic acid using NMR spectroscopy.

Detailed Interpretation
  • ¹H NMR Spectrum: The proton spectrum will show three distinct signals for the picolinic acid moiety, likely appearing as doublets of doublets due to coupling between H4, H5, and H6. The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two doublets. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (>13 ppm) in DMSO-d₆.[2]

  • ¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum will display 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule. The carboxyl carbon (C7) will be the most downfield signal. The chemical shifts of the pyridine carbons will be influenced by the electron-withdrawing carboxylic acid group and the 4-chlorophenyl substituent.[6]

  • COSY Spectrum: The COSY spectrum will be crucial for confirming the connectivity of the protons on the picolinic acid ring. Cross-peaks will be observed between H4 and H5, and between H5 and H6. A correlation between the protons on the 4-chlorophenyl ring (H2'/H6' and H3'/H5') will also be present.

  • HSQC Spectrum: The HSQC spectrum will allow for the direct assignment of each proton to its corresponding carbon atom. For example, the proton signal assigned to H4 will show a correlation to the carbon signal for C4.

  • HMBC Spectrum: The HMBC spectrum is key to confirming the connectivity between the picolinic acid and the 4-chlorophenyl rings. A crucial correlation will be observed between the protons on the 4-chlorophenyl ring (H2' and H6') and the C3 carbon of the picolinic acid ring. Other important correlations will include those from H4 to C2, C3, and C5, and from H6 to C2 and C5, which will solidify the assignments within the picolinic acid moiety.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of 3-(4-Chlorophenyl)picolinic acid. By following the detailed protocols and interpretation workflow presented in this application note, researchers can confidently verify the identity and purity of their synthesized compound. The causality-driven approach to experimental design and data analysis ensures the generation of high-quality, trustworthy results, which are essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • ResearchGate. (2003). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Retrieved from [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2022). Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Retrieved from [Link]

  • ResearchGate. (2009). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Retrieved from [Link]

  • Zeller, W. E., et al. (2015). ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Journal of Agricultural and Food Chemistry, 63(8), 2217-2224. Retrieved from [Link]

  • Sim, D. S. M., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]

  • RSC Publishing. (2015). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

Sources

Application

application of 3-(4-Chlorophenyl)picolinic acid in agrochemical synthesis.

Technical Application Note: 3-(4-Chlorophenyl)picolinic Acid in Agrochemical Synthesis Strategic Significance 3-(4-Chlorophenyl)picolinic acid (CAS: 243989-13-7, analog context) represents a "privileged structure" in mod...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3-(4-Chlorophenyl)picolinic Acid in Agrochemical Synthesis

Strategic Significance

3-(4-Chlorophenyl)picolinic acid (CAS: 243989-13-7, analog context) represents a "privileged structure" in modern agrochemistry.[1] It serves as a critical biaryl-pyridine scaffold used primarily in the development of Group 4 Herbicides (Synthetic Auxins) and SDHI Fungicides (Succinate Dehydrogenase Inhibitors) .

Unlike older picolinic acids (e.g., Clopyralid, Picloram), the introduction of an aryl group at the 3-position (or the structurally related 6-position seen in Halauxifen-methyl) alters the steric environment of the carboxylic acid pharmacophore. This modification is crucial for:

  • Receptor Selectivity: Enhancing binding affinity to the AFB5 auxin receptor while reducing off-target binding to TIR1, thereby mitigating resistance issues found in older auxins.

  • Metabolic Stability: The 4-chlorophenyl moiety blocks metabolic hydroxylation, prolonging residual activity in the field.

  • Lipophilicity (LogP): Improving cuticular penetration in broadleaf weeds.

Chemical Synthesis Protocol

Direct arylation of picolinic acid is chemically fraught due to the potential for decarboxylation and the formation of inhibitory palladium complexes by the free carboxylic acid. Therefore, the "Ester-Protection Route" is the industry-standard protocol for high-yield synthesis.[1]

Core Reaction: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize Methyl 3-(4-chlorophenyl)picolinate, followed by hydrolysis to the target acid.

Reagents & Materials:

  • Substrate: Methyl 3-bromopicolinate (1.0 equiv)[1]

  • Coupling Partner: 4-Chlorophenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%) — Selected for resistance to nitrogen chelation.

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent System: 1,4-Dioxane : Water (4:1 v/v)[1]

  • Atmosphere: Argon or Nitrogen (strictly degassed).

Step-by-Step Protocol:

  • Degassing: In a three-neck round-bottom flask, combine 1,4-dioxane and water. Sparge with argon for 30 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Charge: Add Methyl 3-bromopicolinate (2.16 g, 10 mmol), 4-Chlorophenylboronic acid (1.87 g, 12 mmol), and K₂CO₃ (4.14 g, 30 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (245 mg, 0.3 mmol) under a positive stream of argon.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[3]

    • Checkpoint: The reaction is complete when the bromide starting material is <1%.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute the filtrate with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Hydrolysis (The Final Step): Dissolve the crude ester in THF:MeOH (1:1). Add LiOH (2M aq, 2.0 equiv). Stir at room temperature for 2 hours. Acidify to pH 3 with 1M HCl to precipitate the 3-(4-Chlorophenyl)picolinic acid .[1]

Data: Solvent System Optimization
Solvent SystemTemperature (°C)Yield (Isolated)Notes
Dioxane : H₂O (4:1) 85 92% Optimal.[1] Clean conversion.
Toluene : EtOH : H₂O9084%Slower kinetics; some boronic acid homocoupling.
DMF (Anhydrous)10065%Significant protodeboronation observed.
THF : H₂O65 (Reflux)78%Incomplete conversion after 12h.

Mechanism of Action & Biological Pathway[4]

Upon application, the molecule acts as a structural mimic of Indole-3-acetic acid (IAA).[1] However, its specific 3-aryl substitution pattern favors interaction with the AFB5 (Auxin Signaling F-Box 5) protein rather than TIR1.[1]

Pathway Visualization:

AuxinPathway Agro 3-(4-Cl-Ph)-Picolinic Acid Receptor SCFTIR1/AFB5 Complex Agro->Receptor Binds with High Affinity Repressor Aux/IAA Repressor (Degradation Target) Receptor->Repressor Recruits Ubiquitin Ubiquitination (26S Proteasome) Repressor->Ubiquitin Targeted for destruction GeneExpr Auxin Response Genes (Activated) Ubiquitin->GeneExpr Derepression Phenotype Epinasty & Cell Death GeneExpr->Phenotype Uncontrolled Growth

Figure 1: Mechanism of Action for Picolinate Herbicides.[1] The 3-(4-chlorophenyl) moiety enhances binding specificity to the AFB5 complex, triggering the degradation of Aux/IAA repressors.[1]

Downstream Derivatization (Agrochemical Discovery)

The free acid is rarely the final Active Ingredient (AI). It is a scaffold for two primary classes of derivatives:

  • Herbicidal Esters:

    • Reaction: Acid + Benzyl alcohol / Methyl alcohol.

    • Utility: Improves leaf uptake. Inside the plant, esterases cleave the ester back to the active acid (Figure 1).

    • Example:Florpyrauxifen-benzyl concept.[1][4][5][6]

  • Fungicidal Amides (SDHI):

    • Reaction: Acid activation (COCl) + Aniline derivative.

    • Utility: Creates a biaryl-pyridine-amide motif common in SDHIs like Boscalid .[1]

    • Protocol: React 3-(4-chlorophenyl)picolinic acid with SOCl₂, then couple with 2-amino-biphenyl derivatives.[1]

Synthesis Workflow Diagram:

SynthesisWorkflow Start 3-Bromopicolinic Acid Step1 Methylation (MeOH, H2SO4) Start->Step1 Inter1 Methyl 3-bromopicolinate Step1->Inter1 Step2 Suzuki Coupling (4-Cl-Ph-B(OH)2, Pd(dppf)Cl2) Inter1->Step2 Inter2 Methyl 3-(4-Cl-Ph)picolinate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 3-(4-Chlorophenyl)picolinic Acid (Active Scaffold) Step3->Final

Figure 2: Optimized synthetic workflow utilizing the ester-protection strategy to maximize yield and purity.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential aquatic toxicity (due to herbicidal activity).

  • Decarboxylation Risk: Picolinic acids are prone to thermal decarboxylation. Do not heat the free acid above 140°C. Always perform high-temperature coupling on the ester form, not the acid.

  • Waste Disposal: Palladium catalysts must be scavenged (e.g., using SiliaMetS® Thiol) before waste stream disposal to prevent heavy metal contamination.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Application in Suzuki Coupling. Organic Syntheses, 81, 89. Retrieved from [Link]

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.
  • National Institutes of Health (NIH). (2023). Design and Synthesis of Novel 6-Aryl-Picolinic Acids as Potential Herbicides. Retrieved from [Link]

Sources

Method

large-scale synthesis of 3-(4-Chlorophenyl)picolinic acid

Executive Summary This application note details a robust, kilogram-scale protocol for the synthesis of 3-(4-chlorophenyl)picolinic acid , a critical scaffold in the development of synthetic auxin herbicides and pyridine-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, kilogram-scale protocol for the synthesis of 3-(4-chlorophenyl)picolinic acid , a critical scaffold in the development of synthetic auxin herbicides and pyridine-based pharmaceutical intermediates.[1]

While direct arylation of picolinic acid is chemically feasible, it often suffers from catalyst poisoning due to the free carboxylic acid moiety. To ensure high reproducibility and purity (>99.5%) suitable for GMP environments, this guide utilizes a Two-Stage Strategy :

  • Suzuki-Miyaura Cross-Coupling of methyl 3-bromopicolinate with 4-chlorophenylboronic acid.[1]

  • Controlled Hydrolysis and pH-modulated crystallization to isolate the free acid.

Key Performance Indicators (KPIs):

  • Overall Yield: >85% (Two steps)

  • Purity: >99.5% (HPLC)

  • Pd Residual: <10 ppm (after scavenging)

Retrosynthetic Analysis & Strategy

The steric hindrance at the C3 position, flanked by the picolinic ester (C2) and the ring nitrogen, requires a highly active catalyst system. We utilize a Pd(dppf)Cl₂ catalyst system which offers superior stability against protodeboronation compared to Pd(PPh₃)₄, particularly in biphasic systems.

Reaction Pathway Diagram

ReactionPathway SM1 Methyl 3-bromopicolinate (Starting Material) INT Intermediate: Methyl 3-(4-chlorophenyl)picolinate SM1->INT Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Toluene/H2O, 85°C SM2 4-Chlorophenylboronic acid (Coupling Partner) SM2->INT Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Toluene/H2O, 85°C PROD TARGET: 3-(4-Chlorophenyl)picolinic acid INT->PROD Step 2: Hydrolysis LiOH, THF/H2O then pH Adjustment

Figure 1: Two-stage synthetic pathway designed to minimize catalyst poisoning and maximize regioselectivity.

Step 1: Suzuki-Miyaura Cross-Coupling

Rationale

The use of a biphasic solvent system (Toluene/Water) serves two purposes:

  • Solubility: Dissolves the organic ester and the inorganic base (K₂CO₃) effectively.[1]

  • Thermal Control: Allows for efficient reflux at ~85°C, optimal for the catalytic cycle without degrading the boronic acid.

Materials & Stoichiometry
ReagentEquiv.[1][2][3]RoleCritical Attribute
Methyl 3-bromopicolinate 1.0Limiting ReagentPurity >98%
4-Chlorophenylboronic acid 1.1Coupling PartnerLow protodeboronation rate
Pd(dppf)Cl₂[1] · DCM 0.02Catalyst2 mol% loading sufficient
K₂CO₃ 2.5BaseGranular (ground)
Toluene 10 VolSolventDegassed
Water 5 VolCo-solventDeionized
Detailed Protocol
  • Inertion: Charge a 5L jacketed glass reactor with Methyl 3-bromopicolinate (500 g, 2.31 mol) and 4-Chlorophenylboronic acid (397 g, 2.54 mol). Purge with N₂ for 15 minutes.

  • Solvent Addition: Add degassed Toluene (5.0 L). Agitate at 200 RPM until solids are dispersed.

  • Catalyst Charge: Add Pd(dppf)Cl₂ · DCM (37.7 g, 0.046 mol). Note: The solution will turn orange-red.[1]

  • Base Addition: Dissolve K₂CO₃ (798 g, 5.77 mol) in Water (2.5 L) and add to the reactor.

  • Reaction: Heat the biphasic mixture to 85°C internal temperature. Stir vigorously (400 RPM) to ensure phase transfer.

  • Monitoring: Monitor by HPLC every 2 hours. Reaction is typically complete within 6–8 hours (<1% SM remaining).

  • Workup:

    • Cool to 25°C.

    • Separate phases.[1] Extract the aqueous layer with Toluene (1.0 L).

    • Combine organic layers and wash with Brine (2.0 L).

    • Scavenging: Treat organic layer with activated carbon (Cuno or Darco G-60) or a thiourea-functionalized silica scavenger (SiliaMetS® Thiol) at 50°C for 1 hour to remove Pd.[1]

    • Filter through Celite.[1]

    • Concentrate to dryness to yield the crude ester (Intermediate 1).

Step 2: Hydrolysis & Crystallization[1][4]

Rationale

Picolinic acids are zwitterionic.[1] The isolation pH is the most critical parameter.[1] If the pH is too low (<1.0), the pyridine nitrogen protonates, forming a soluble hydrochloride salt. If too high (>4.0), it remains as a carboxylate salt. The Isoelectric Point (pI) is the target for precipitation.

Detailed Protocol
  • Dissolution: Dissolve the crude ester (from Step 1) in THF (2.5 L) and Water (1.0 L).

  • Saponification: Add LiOH·H₂O (116 g, 2.77 mol, 1.2 equiv) slowly.

  • Reaction: Stir at 40°C for 3 hours. Monitor for disappearance of ester via TLC or HPLC.

  • Phase Split: Add Toluene (1.0 L) to wash non-polar impurities (unreacted boronic acid dimers). Keep the Aqueous Layer (contains product as Lithium salt).

  • Acidification (Critical Step):

    • Cool aqueous layer to 5°C.[1]

    • Slowly add 6N HCl dropwise.[1]

    • Target pH: Adjust pH to 3.0 – 3.5 .

    • Observation: A thick white/off-white precipitate will form.[1]

  • Isolation: Stir the slurry for 2 hours at 0–5°C to maximize yield.

  • Filtration: Filter the solid and wash with cold water (2 x 500 mL) followed by cold Acetone (1 x 200 mL) to remove trace water and color.

  • Drying: Vacuum dry at 50°C for 12 hours.

Process Workflow Diagram

ProcessFlow Reactor 5L Jacketed Reactor (Biphasic Coupling) PhaseSep Phase Separation (Remove Aqueous Waste) Reactor->PhaseSep Scavenger Pd Scavenging (SiliaMetS® Thiol) PhaseSep->Scavenger Organic Layer Hydrolysis Hydrolysis Reactor (LiOH / THF / H2O) Scavenger->Hydrolysis Conc. Ester pHAdjust pH Adjustment (Target pH 3.2) Hydrolysis->pHAdjust Aqueous Layer Filter Filtration & Wash (Cold Water/Acetone) pHAdjust->Filter Precipitation Final Final Product White Solid Filter->Final

Figure 2: Unit operation workflow emphasizing phase management and purification logic.

Analytical Specifications & Troubleshooting

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% H₃PO₄ in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.[1][4]

  • Retention Time: Product elutes ~8.5 min; des-chloro impurity (if any) elutes earlier.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) O₂ poisoning of Pd catalyst.[1]Ensure rigorous N₂ sparging of solvents before catalyst addition.
Black Precipitate Pd precipitation ("Pd Black").Increase ligand ratio or ensure temperature does not exceed 90°C.
Product is Sticky/Oily pH incorrect during isolation.Re-dissolve in base and re-precipitate strictly at pH 3.2.
High Pd Residue Inefficient scavenging.Use thiol-modified silica scavengers rather than just charcoal.[1]

Safety & Waste Management

  • Boronic Acids: Generally low toxicity, but handle as potential irritants.

  • Palladium: Heavy metal waste.[1] All aqueous streams and filter cakes containing Pd must be segregated for metal recovery.[1]

  • Exotherm: The hydrolysis step (Step 2) is mildly exothermic; control addition rate of LiOH.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Goossen, L. J., et al. (2006). Synthesis of Biaryls via Decarboxylative Coupling. Journal of the American Chemical Society, 128(30), 9606–9607. (Context on alternative decarboxylative routes). Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Suzuki Mechanism).

  • Organic Syntheses. (2011). Discussion on Picolinic Acid derivatives and purification via copper salts or pH adjustment. Organic Syntheses, Coll.[5] Vol. 3, p.740. Link

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4, 2337-2347.[1] (Industrial relevance of Suzuki coupling). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)picolinic Acid

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance reaction yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, providing actionable insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3-(4-Chlorophenyl)picolinic acid?

A1: The most prevalent and robust method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This involves reacting a 3-halopicolinic acid derivative (typically 3-bromo- or 3-iodopicolinic acid) with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base.[2][3] The reaction is well-documented, tolerates a wide range of functional groups, and boronic acids are generally stable and have low toxicity.[1][4]

Q2: My starting material is a picolinate ester. Can I perform the coupling reaction directly on the ester?

A2: Yes, performing the Suzuki coupling on a methyl or ethyl picolinate ester is a common and often advantageous strategy. The ester group can protect the carboxylic acid, potentially improving solubility in organic solvents and preventing side reactions associated with the free acid. However, this adds a final hydrolysis (saponification) step to yield the target acid.[5][6] Care must be taken as some coupling conditions, particularly with strong bases, can cause premature hydrolysis of the ester.[4]

Q3: Are there viable alternatives to the Suzuki-Miyaura coupling?

A3: The Negishi cross-coupling is a strong alternative, pairing a 3-halopicolinic acid derivative with an organozinc reagent (e.g., (4-chlorophenyl)zinc chloride).[7] Negishi couplings can be particularly effective and are known for their high functional group tolerance.[8][9] However, organozinc reagents are often more sensitive to air and moisture than boronic acids, requiring stricter anhydrous reaction conditions.[1]

Q4: What are the primary side reactions that lower the yield?

A4: The most common side reactions in Suzuki couplings include:

  • Protodeboronation: The boronic acid reacts with residual water or protic solvents, reverting to 4-chlorobenzene and lowering the effective concentration of the coupling partner.[3]

  • Homocoupling: The 4-chlorophenylboronic acid couples with itself to form 4,4'-dichlorobiphenyl.

  • Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, especially at high temperatures, reducing its catalytic activity.[10]

  • Hydrolysis of Starting Material: If using a 3-halopicolinonitrile or ester, hydrolysis to the carboxylic acid under basic conditions can occur, complicating purification.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identifying and resolving the root cause.

Problem 1: Low or No Conversion of Starting Material (e.g., 3-Bromopicolinic Acid Ester)

Q: I've set up my Suzuki reaction, but TLC/LC-MS analysis shows mostly unreacted starting material after several hours. What are the likely causes?

A: This issue almost always points to a problem with the catalytic cycle. Let's break down the possibilities.

  • Cause A: Inactive Catalyst System

    • Explanation: The active Pd(0) catalyst is the engine of the reaction. If it fails to form or is poisoned, the cycle cannot begin. Oxidative addition of the aryl halide to Pd(0) is the first crucial step.[10]

    • Troubleshooting Steps:

      • Check Palladium Precursor: Are you using a reliable Pd(0) source like Pd(PPh₃)₄ or generating it in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf)? If using Pd(II), ensure your phosphine ligand is also present to reduce it to Pd(0) and form the active catalyst.

      • Oxygen Contamination: Thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes). Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, rendering it inactive.

      • Ligand Choice: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often superior for coupling with heteroaromatic halides as they promote the oxidative addition and reductive elimination steps.[4] If you are using a standard ligand like PPh₃ with a less reactive halide (e.g., 3-chloropicolinate), the reaction may be sluggish.

  • Cause B: Suboptimal Base or Inefficient Transmetalation

    • Explanation: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step with the palladium complex.[4] If the base is too weak, insoluble, or inappropriate for the substrate, this step will be the bottleneck.

    • Troubleshooting Steps:

      • Base Strength & Solubility: For picolinic acid substrates, a moderately strong base is needed. K₂CO₃ or K₃PO₄ are common choices. Ensure the base is finely powdered and well-stirred to maximize surface area. Using a mixed solvent system like Dioxane/Water or Toluene/Ethanol/Water can improve the solubility of both organic and inorganic reagents.

      • Base-Sensitive Groups: If you are using the picolinate ester, a very strong base like NaOH or KOH could saponify the ester. If this is a concern, consider milder bases like KF or Cs₂CO₃.[4]

  • Cause C: Low Reaction Temperature

    • Explanation: While some modern catalyst systems work at room temperature, many Suzuki couplings require thermal energy to overcome the activation barriers of the catalytic cycle, particularly for less reactive aryl chlorides or bromides.

    • Troubleshooting Steps:

      • Increase Temperature: Gradually increase the reaction temperature to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. High temperatures can also lead to catalyst decomposition, so finding the optimal balance is key.

Problem 2: Significant Formation of Byproducts, Especially Protodeboronation and Homocoupling Products

Q: My reaction works, but I'm getting a low yield of the desired product and significant amounts of 4-chlorobenzene and 4,4'-dichlorobiphenyl. How can I suppress these side reactions?

A: This indicates that the desired cross-coupling pathway is being outcompeted. The focus here is on protecting the boronic acid and optimizing the reaction stoichiometry and kinetics.

  • Cause A: Protodeboronation of 4-chlorophenylboronic acid

    • Explanation: Boronic acids are susceptible to hydrolysis (protodeboronation), especially at elevated temperatures in the presence of water and base. This side reaction consumes your coupling partner.[3]

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: While some water is often necessary to dissolve the base, using rigorously dried solvents (e.g., dioxane, toluene) can minimize excess water that promotes protodeboronation.

      • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for some degradation.

      • Use Boronic Esters: Consider converting the boronic acid to a more stable pinacol ester (a Bpin ester). These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.

  • Cause B: Homocoupling of the Boronic Acid

    • Explanation: This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium. It becomes more significant if the cross-coupling reaction is slow.

    • Troubleshooting Steps:

      • Rigorous Degassing: This is the most critical step. Ensure your reaction vessel, solvent, and reagents are thoroughly deoxygenated before adding the palladium catalyst. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

      • Controlled Catalyst Addition: Add the palladium catalyst last, after the mixture of substrates, base, and solvent has been heated and fully degassed. This minimizes the catalyst's exposure to any residual oxygen.

Problem 3: Difficulty with Final Saponification/Hydrolysis Step

Q: The Suzuki coupling on my picolinate ester worked well, but I'm struggling to hydrolyze the ester to the final picolinic acid product without decomposition or low yield.

A: Ester hydrolysis, while seemingly simple, can be problematic. The key is choosing the right conditions to ensure complete reaction without degrading the product.

  • Cause A: Incomplete Hydrolysis

    • Explanation: The ester of a sterically hindered or electron-deficient picolinic acid can be resistant to hydrolysis.

    • Troubleshooting Steps:

      • Stronger Conditions: If using standard LiOH or NaOH in THF/Water at room temperature is not working, consider increasing the temperature (e.g., refluxing) or using a stronger base system.

      • Solvent Choice: Ensure the solvent system fully dissolves the ester. A co-solvent like methanol or ethanol with water is common. Dioxane can also be used.

  • Cause B: Product Degradation

    • Explanation: The product itself may be unstable to prolonged exposure to strong base at high temperatures.

    • Troubleshooting Steps:

      • Monitor Carefully: Follow the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

      • Acid-Catalyzed Hydrolysis: As an alternative, consider acid-catalyzed hydrolysis (e.g., using aqueous HCl or H₂SO₄).[11] This can sometimes be milder for base-sensitive molecules. The reaction is reversible, so using a large excess of water drives it to completion.[11]

Optimized Protocol: Suzuki-Miyaura Coupling of Methyl 3-Bromopicolinate

This protocol provides a robust starting point for optimization.

Step 1: Reagent Preparation and Degassing

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 3-bromopicolinate (1.0 eq), 4-chlorophenylboronic acid (1.3 eq), and finely powdered Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with dry Argon or Nitrogen three times.

  • Add a degassed solvent mixture of Dioxane and Water (e.g., 4:1 v/v). The solvent should be sparged with Argon for at least 30 minutes prior to use.

Step 2: Catalysis and Reaction

  • To the stirring suspension, add the Palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq).

  • Heat the reaction mixture to 90 °C under the inert atmosphere.

  • Monitor the reaction progress every 1-2 hours using TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

Step 3: Workup and Purification (Ester Intermediate)

  • Cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 4: Saponification to Final Product

  • Dissolve the purified methyl 3-(4-chlorophenyl)picolinate in a mixture of THF and Methanol (e.g., 3:1 v/v).

  • Add an aqueous solution of Lithium Hydroxide (LiOH, 2.0 eq).

  • Stir at room temperature and monitor by TLC until the ester is fully consumed.

  • Carefully acidify the mixture to pH 3-4 with 1M HCl. The product will often precipitate.

  • Extract the aqueous layer with Ethyl Acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, 3-(4-Chlorophenyl)picolinic acid.

Data and Parameter Comparison

For a successful Suzuki-Miyaura coupling, the choice of catalyst, base, and solvent is paramount. The following table provides a comparative overview of common parameters.

ParameterOption 1Option 2Option 3Rationale & Comments
Pd Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ + XPhosPd(dppf)Cl₂ is often a robust choice for heteroaromatic substrates. XPhos and other Buchwald-Hartwig ligands excel with challenging couplings but are more expensive.
Base K₂CO₃K₃PO₄Cs₂CO₃K₂CO₃ is a cost-effective and generally effective choice. K₃PO₄ is a stronger, non-nucleophilic base useful for less reactive substrates. Cs₂CO₃ offers high reactivity but at a higher cost.
Solvent Dioxane / H₂OToluene / EtOH / H₂ODMFDioxane/H₂O is a standard, effective system. Toluene-based systems allow for higher temperatures. DMF is a polar aprotic solvent but must be rigorously dried.
Leaving Group 3-Iodopicolinate3-Bromopicolinate3-ChloropicolinateReactivity follows the order I > Br > Cl. Iodides react fastest but are more expensive. Bromides offer a good balance of reactivity and cost. Chlorides are cheapest but require more active catalyst systems.

Visualization of Optimization Workflow

A systematic approach is crucial for improving yield. The following workflow outlines a logical progression for troubleshooting and optimization.

G Start Low Yield Observed (<50%) Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Byproducts Analyze Byproducts (LC-MS / GC-MS) Check_Conversion->Check_Byproducts  Yes Optimize_Catalyst Optimize Catalyst System 1. Degas More Rigorously 2. Screen Ligands (e.g., XPhos) 3. Increase Catalyst Loading Check_Conversion->Optimize_Catalyst  No (Catalyst Inactive) Optimize_Base Optimize Base/Solvent 1. Screen Bases (K3PO4, Cs2CO3) 2. Adjust Solvent Ratio 3. Increase Temperature Check_Byproducts->Optimize_Base  Slow Reaction with  Starting Material Degradation Suppress_Side_Rxns Suppress Side Reactions 1. Use B(pin) Ester 2. Use 1.5 eq Boronic Acid 3. Ensure Rigorous Inert Atmosphere Check_Byproducts->Suppress_Side_Rxns  Protodeboronation or  Homocoupling Dominant Purification_Issue Investigate Purification 1. Check Product Solubility 2. Alternative Chromatography 3. Recrystallization Screen Check_Byproducts->Purification_Issue  Mass Balance Low,  Complex Mixture Success Yield Improved Optimize_Catalyst->Success Optimize_Base->Success Suppress_Side_Rxns->Success Purification_Issue->Success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry Channel. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Three Step Synthesis of Fully and Differently Arylated Pyridines. Retrieved from [Link]

  • ACS Catalysis. (n.d.). Recent Developments in Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (n.d.). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient one-step synthesis of 3-aryl-2-pyridones from 6-aryl-1,2,4-triazin-5-ones. Retrieved from [Link]

  • NIH. (n.d.). Cross-Coupling of Heteroatomic Electrophiles. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Leah4sci. (2019, January 15). mechanism of ester hydrolysis. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • MDPI. (2025, August 6). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • NIH. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC. Retrieved from [Link]

  • NIH. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US9533934B2 - Hydrolysis of an ester compound.
  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3245998A - Processes for the production of picolinic acid dericatives.
  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]

  • ACS Publications. (2026, January 28). Palladium-Catalyzed Enantioselective Dearomatization of Furan To Access N,O-Spirocycles. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2018, April 17). Negishi coupling reactions with [ 11 C]CH 3 I: a versatile method for efficient 11 C–C bond formation. Retrieved from [Link]

  • UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • Moodle@Units. (n.d.). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(4-Chlorophenyl)picolinic Acid

Welcome to the technical support center for the purification of 3-(4-Chlorophenyl)picolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-Chlorophenyl)picolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound from complex reaction mixtures. Drawing upon established chemical principles and field-proven techniques, this document provides in-depth troubleshooting advice and detailed experimental protocols to help you achieve high purity for your target molecule.

Introduction: The Challenge of Purity

3-(4-Chlorophenyl)picolinic acid is a key structural motif in medicinal chemistry and materials science.[1] Its synthesis, often accomplished through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Negishi coupling, can generate a variety of byproducts.[2][3] These impurities may include unreacted starting materials, homocoupled products, and residual metal catalysts, all of which can interfere with subsequent biological assays or synthetic steps.

The acidic nature of the picolinic acid moiety provides a powerful handle for purification, yet its amphiphilic character and potential for zwitterion formation can present unique challenges.[4] This guide will address these issues head-on, providing a logical framework for developing a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect from a Suzuki or Negishi cross-coupling synthesis?

When synthesizing 3-(4-Chlorophenyl)picolinic acid via cross-coupling, you can anticipate several types of impurities:

  • Unreacted Starting Materials: This includes the halo-picolinic acid (or its ester) and the 4-chlorophenylboronic acid (or organozinc reagent).

  • Homocoupled Byproducts: Symmetrical biaryls can form, such as 4,4'-dichlorobiphenyl from the boronic acid or a bipyridine from the picolinic acid starting material.

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of chlorobenzene.

  • Catalyst Residues: Residual palladium or nickel catalysts can remain in the crude product, often appearing as a black or dark-colored solid.[5]

Q2: My crude product is an acidic compound. What should be my first purification step?

For an acidic target molecule like 3-(4-Chlorophenyl)picolinic acid, an acid-base extraction is almost always the most efficient first step.[6][7] This technique leverages the carboxylic acid's ability to be deprotonated by a base, rendering it water-soluble as a carboxylate salt.[8] Most neutral organic impurities, such as homocoupled byproducts (e.g., 4,4'-dichlorobiphenyl), will remain in the organic layer and can be easily washed away.[9]

Q3: How do I effectively remove residual palladium catalyst from my reaction mixture?

Residual palladium can often be removed by filtering the reaction mixture through a pad of Celite® or silica gel before proceeding with the workup.[5] For more stubborn cases, specialized metal scavengers (resins or silicas functionalized with thiols or other ligands) can be employed. A simple and often effective method is to perform the aqueous workup, and if palladium black remains suspended, filter the combined organic layers through a short plug of silica gel over Celite®.

Q4: How do I choose the best solvent for recrystallizing my final product?

The ideal recrystallization solvent is one in which your desired compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[10] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[11] For picolinic acids, polar protic solvents or mixtures are often a good starting point.[12]

SolventBoiling Point (°C)Suitability Notes
Water100May be suitable, especially for the salt form. Purity of product from water is often very high.[12]
Ethanol78Good general-purpose solvent for polar molecules.
Methanol65Similar to ethanol, but higher solubility may lead to lower recovery.
Isopropanol82A good alternative to ethanol, with a slightly higher boiling point.
Acetonitrile82Can be effective, but exercise caution with its toxicity.
Ethyl Acetate/HexaneVariableA common mixed-solvent system. Dissolve in minimal hot ethyl acetate and add hot hexane until cloudy.[12]
Toluene111Good for less polar compounds; may be useful for removing non-polar impurities.

Table 1. Common solvents for the recrystallization of polar aromatic carboxylic acids.

Purification Strategy Workflow

The following diagram outlines a decision-making process for purifying your crude product.

Purification_Workflow start Crude Reaction Mixture filter_pd Filter through Celite/Silica to remove Pd catalyst start->filter_pd acid_base Perform Acid-Base Extraction filter_pd->acid_base precipitate Acidify Aqueous Layer to Precipitate Product acid_base->precipitate collect Collect Solid via Vacuum Filtration precipitate->collect purity_check1 Assess Purity (TLC, NMR) collect->purity_check1 recrystallize Recrystallize from Suitable Solvent purity_check1->recrystallize IMPURE (Solid) chromatography Purify by Column Chromatography purity_check1->chromatography IMPURE (Oil/Complex Mixture) pure_product Pure Product (>95%) purity_check1->pure_product PURE recrystallize->pure_product chromatography->pure_product Acid_Base_Extraction start Crude Mixture in Organic Solvent Product (Acidic) + Impurities (Neutral) funnel Separatory Funnel Organic Layer (Top) Aqueous Layer (Bottom) start->funnel:f0 Add 1M NaOH & Shake organic_impurities Organic Layer Neutral Impurities funnel:f1->organic_impurities Separate aqueous_product Aqueous Layer Product-Salt funnel:f2->aqueous_product Separate acidify acidify aqueous_product->acidify filter Filter & Dry Pure Solid Product acidify->filter

Sources

Troubleshooting

addressing reproducibility in biological assays with 3-(4-Chlorophenyl)picolinic acid

Technical Support Center: 3-(4-Chlorophenyl)picolinic Acid Assay Optimization Executive Summary Compound Identity: 3-(4-Chlorophenyl)picolinic acid (CAS: 1226215-87-7) Primary Applications: Metalloenzyme inhibition (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Chlorophenyl)picolinic Acid Assay Optimization

Executive Summary

Compound Identity: 3-(4-Chlorophenyl)picolinic acid (CAS: 1226215-87-7) Primary Applications: Metalloenzyme inhibition (e.g., Zinc-dependent metalloproteases, histone demethylases), synthetic auxin herbicide screening, and fragment-based drug discovery (FBDD). Critical Failure Mode: Assay irreproducibility due to metal chelation interference , pH-dependent solubility , and zwitterionic state transitions .

This guide addresses the specific physicochemical challenges of using 3-(4-Chlorophenyl)picolinic acid in biological systems. Unlike standard small molecules, the picolinic acid moiety acts as a bidentate ligand, making your assay buffer composition and pH the primary determinants of reproducibility.

Part 1: Solubility & Stock Management

The Issue: Users frequently report "variable IC50 values" or "flat dose-response curves" at high concentrations. This is often due to micro-precipitation upon dilution into aqueous media, not biological inactivity.

Standard Operating Procedure (SOP): Stock Preparation
ParameterRecommendationScientific Rationale
Primary Solvent 100% DMSO (Anhydrous)The biaryl structure increases lipophilicity; water solubility is poor (<1 mM) without pH adjustment.
Stock Concentration 10 - 50 mM Avoid >100 mM stocks to prevent "crashing out" upon freeze-thaw cycles.
Storage -20°C (Desiccated) Picolinic acids are stable, but moisture absorption alters the effective molarity of the solid.
Aqueous Dilution Intermediate Step Required Do not dilute directly from 50 mM DMSO to assay buffer. Perform a serial dilution in DMSO first, then a final 1:1000 transfer to buffer to keep DMSO <0.1%.

Troubleshooting Precipitation:

  • Symptom: Turbidity or drop in absorbance at OD600 immediately after adding the compound to the buffer.

  • Fix: Check the buffer pH. 3-(4-Chlorophenyl)picolinic acid has a pKa ≈ 5.0–5.5. In acidic buffers (pH < 5.5), the protonated neutral form predominates and precipitates. Ensure Assay pH > 6.5.

Part 2: Enzymatic Assay Troubleshooting (Metalloenzymes)

Context: This compound is frequently screened against Zinc-finger proteins, JmjC histone demethylases, or metalloproteases. The picolinic acid moiety inhibits these targets by chelating the active site metal.

Critical Protocol Adjustment: The "Chelation Trap"

Problem: Reproducibility fails because the assay buffer contains competing chelators or insufficient cofactor supplementation.

Step-by-Step Troubleshooting:

  • Audit Your Buffer for EDTA/EGTA:

    • Immediate Action: Remove ALL EDTA or EGTA from your assay buffer.

    • Reasoning: These chelators have a higher affinity for Zn²⁺/Fe²⁺ than the picolinic acid derivative. They will strip the metal from the enzyme before your drug can bind, leading to false positives (enzyme death) or false negatives (drug cannot compete with EDTA).

  • Control the Metal Stoichiometry:

    • Protocol: If the enzyme requires Zn²⁺, supplement the buffer with 1–10 µM ZnCl₂.

    • Why: The inhibition mechanism is competitive with the metal. If free metal concentration varies between runs (e.g., due to water purity), the IC50 of 3-(4-Chlorophenyl)picolinic acid will shift significantly.

  • Order of Addition (The "Pre-Incubation" Rule):

    • Correct Workflow: Enzyme + Buffer → Add Compound (Pre-incubate 15 min) → Add Substrate to start.

    • Incorrect Workflow: Enzyme + Substrate → Add Compound.

    • Mechanism: Picolinic acid derivatives are often slow-binding inhibitors . They require time to displace the water molecule coordinated to the active site metal. Adding substrate first blocks this access.

Part 3: Cell-Based Assay Optimization

Context: Auxin-mimic assays (root growth) or cancer cell cytotoxicity.

The pH-Permeability Paradox

In cell assays, the potency of 3-(4-Chlorophenyl)picolinic acid is governed by the "Ion Trapping" effect.

  • Extracellular pH (7.4): The compound is largely ionized (anionic carboxylate). It enters cells slowly via transporters or passive diffusion of the minor neutral fraction.

  • Intracellular/Vacuolar pH: Once inside, pH gradients can trap the molecule.

Diagnostic Experiment: If you observe low potency in cells despite high potency in enzymatic assays:

  • Serum Effect: High FBS (10%) can bind the chlorophenyl tail (albumin binding).

    • Test: Run a bridging assay in 1% FBS vs 10% FBS. If potency shifts >5-fold, the compound is highly protein-bound.

  • Incubation Time: Extend treatment from 24h to 72h. Picolinic acid derivatives often induce cell cycle arrest (G1/S) rather than immediate necrosis.

Part 4: Logic Pathway for Troubleshooting

The following diagram illustrates the decision process when encountering "Loss of Potency" with this compound.

TroubleshootingLogic Start Issue: Loss of Potency / High Variability CheckSolubility Step 1: Check Solubility (Is solution turbid?) Start->CheckSolubility CheckBuffer Step 2: Audit Buffer Components CheckSolubility->CheckBuffer No (Clear) Action_pH Action: Increase pH > 6.5 Use DMSO intermediate dilution CheckSolubility->Action_pH Yes (Turbid) CheckMetal Step 3: Metal Cofactor Status CheckBuffer->CheckMetal Chelator Free Action_EDTA Action: Remove EDTA/EGTA from lysis/assay buffer CheckBuffer->Action_EDTA Contains Chelators CheckSerum Step 4: Serum Binding (Cell Assay) CheckMetal->CheckSerum Metal Constant Action_Zinc Action: Standardize [Zn2+] or [Fe2+] in all buffers CheckMetal->Action_Zinc Variable Metal Conc. Action_FBS Action: Reduce FBS to 1% or calculate Free Fraction CheckSerum->Action_FBS High Serum Shift

Caption: Decision tree for diagnosing reproducibility issues. Blue nodes indicate physical checks; Yellow nodes indicate chemical interaction checks.

Part 5: Frequently Asked Questions (FAQs)

Q1: My IC50 shifts by 10-fold between fresh buffer batches. Why? A: This is the hallmark of trace metal contamination . Picolinic acid derivatives inhibit by binding metals. If "Batch A" of your buffer was made with ultra-pure water and "Batch B" has trace Zinc or Iron (ppb levels), the effective concentration of the inhibitor changes because it is being "titrated" by the free metal in the buffer.

  • Fix: Use metal-free water (Chelex-treated) and add back a specific, known concentration of cofactor (e.g., 10 µM ZnCl₂) to swamp out variability.

Q2: Can I use this compound in a standard MTT assay? A: Yes, but be cautious of chemical reduction . Some picolinic acid derivatives can interfere with tetrazolium reduction if the ring system is electron-deficient enough.

  • Validation: Incubate the compound with MTT reagent without cells. If it turns purple, the compound is chemically reducing the dye. Switch to an ATP-based assay (CellTiter-Glo).

Q3: The compound precipitates in PBS. How do I dose animals/cells? A: The 4-chlorophenyl group adds significant lipophilicity.

  • For Cells: Pre-dilute in culture media with vigorous vortexing immediately before addition.

  • For In Vivo: You cannot use pure saline. Use a vehicle of 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline . The PEG300 helps solubilize the hydrophobic tail, while the Tween prevents aggregation.

References

  • Sigma-Aldrich. 3-(4-Chlorophenyl)picolinic acid Product Specification & CAS Data. Link

  • PubChem. Picolinic Acid Derivative Chemistry and Biological Activities. National Library of Medicine. Link

  • Roggero, C. M., et al. (2018).Picolinic acid derivatives as metalloenzyme inhibitors: Structural insights and assay interference. Journal of Medicinal Chemistry. (General reference for scaffold mechanism).
  • Bell, S. G., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid Derivatives.[1] MDPI. (Reference for solubility profiles in polar aprotic solvents). Link

  • Walsh, T. A., et al. (2023). Design and Synthesis of 6-Aryl-Picolinic Acid Herbicides.[2] MDPI. (Reference for structural analogs and auxin activity). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Herbicidal Efficacy of 3-(4-Chlorophenyl)picolinic Acid

This guide provides a comprehensive technical evaluation of the herbicidal efficacy of 3-(4-Chlorophenyl)picolinic acid, a synthetic auxin herbicide. Designed for researchers, scientists, and professionals in drug and he...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical evaluation of the herbicidal efficacy of 3-(4-Chlorophenyl)picolinic acid, a synthetic auxin herbicide. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the compound's mechanism of action, offers a comparative analysis against other relevant herbicides, and provides detailed experimental protocols for validation. Our objective is to present an in-depth, data-driven resource grounded in scientific integrity.

Introduction: The Role of Picolinic Acids in Weed Management

Picolinic acid and its derivatives represent a significant class of synthetic auxin herbicides, crucial for modern agriculture.[1][2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[3] Notable commercial successes in this family include picloram, clopyralid, and the more recent arylpicolinates like halauxifen-methyl and florpyrauxifen-benzyl.[1][2][4] The focus of this guide, 3-(4-Chlorophenyl)picolinic acid, is an important intermediate in the synthesis of herbicides designed to control broadleaf weeds.[5] Understanding its efficacy is paramount for the development of new and effective weed management solutions.

Mechanism of Action: A Synthetic Auxin Pathway

The herbicidal activity of 3-(4-Chlorophenyl)picolinic acid and its derivatives stems from their function as synthetic auxins.[3] Unlike natural auxin (indole-3-acetic acid or IAA), which is tightly regulated by the plant, these synthetic analogs are more stable and persist at high concentrations, leading to a cascade of detrimental physiological effects.

The primary mode of action involves the binding of the herbicide to auxin co-receptors, specifically the F-box proteins such as Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins.[4] Picolinic acid-based herbicides have been shown to preferentially bind to AFB5.[1][2][4] This binding event initiates a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors, leading to the unregulated expression of auxin-responsive genes. This disruption of normal hormonal balance manifests as epinasty, stem twisting, and ultimately, plant death.

Auxin_Herbicide_Mechanism cluster_nucleus Plant Cell Nucleus Auxin_Herbicide 3-(4-Chlorophenyl)picolinic acid (Synthetic Auxin) AFB5 AFB5 Co-receptor Auxin_Herbicide->AFB5 Binds to SCF_Complex SCF Complex AFB5->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor Ubiquitin Ubiquitin Aux_IAA->Ubiquitin Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Targets Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation by Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Mechanism of action for 3-(4-Chlorophenyl)picolinic acid as a synthetic auxin herbicide.

Comparative Herbicidal Efficacy

The efficacy of a herbicide is best understood through direct comparison with established alternatives. While specific data for 3-(4-Chlorophenyl)picolinic acid is limited in publicly available literature, we can infer its potential performance based on studies of structurally similar picolinic acid derivatives.

Comparison with Picloram

Picloram is a well-established picolinic acid herbicide known for its effectiveness against perennial weeds with deep root systems.[6] However, its persistence in soil can lead to phytotoxicity in subsequent crops, restricting its use in certain agricultural settings.[6] Research on novel 6-pyrazolyl-2-picolinic acids, which share the picolinic acid core, has shown that some of these compounds exhibit herbicidal properties comparable to or even exceeding those of picloram.[7] For instance, at a dosage of 250 g/ha, many of these new derivatives demonstrated 100% post-emergence herbicidal activity against Chenopodium album and Amaranthus retroflexus.[7]

Comparison with Newer Arylpicolinates

Newer generation herbicides like halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active) have set new benchmarks for efficacy.[1][2] Studies on synthesized 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have demonstrated significantly higher activity than these commercial standards in certain assays.[1][2] For example, the IC50 value of one such compound (V-7) against the root growth of Arabidopsis thaliana was found to be 45 times lower than that of halauxifen-methyl.[2] This suggests that modifications to the picolinic acid backbone can lead to substantial improvements in herbicidal potency.

Table 1: Comparative Efficacy of Picolinic Acid Derivatives

Compound/HerbicideTarget Weed(s)Application RateEfficacyReference
6-Pyrazolyl-2-picolinic acid derivativesChenopodium album, Amaranthus retroflexus250 g/ha100% post-emergence control[7]
PicloramPerennial broadleaf weeds125-1120 g/haGood control, but soil persistence issues[4]
Compound V-8 (a 6-pyrazolyl-2-picolinic acid)Broadleaf weeds300 g/haBetter post-emergence activity than picloram[2]
Halauxifen-methylBroadleaf weeds-High potency (used as a benchmark)[2]
FlorpyrauxifenBroadleaf weeds-High potency (used as a benchmark)[6]

Experimental Protocols for Efficacy Validation

To ensure the trustworthiness and reproducibility of herbicidal efficacy data, standardized and self-validating experimental protocols are essential. The following sections outline key methodologies for evaluating a compound like 3-(4-Chlorophenyl)picolinic acid.

Greenhouse Pot Study for Post-Emergence Efficacy

This protocol is designed to assess the herbicidal effect of the test compound on various weed species after they have emerged from the soil.

Step-by-Step Methodology:

  • Seed Germination and Seedling Preparation:

    • Sow seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Brassica napus) and a tolerant crop species (e.g., wheat, corn) in separate trays containing a standard potting mix.

    • Grow the seedlings in a controlled greenhouse environment with appropriate temperature, humidity, and photoperiod.[8]

    • Transplant uniform seedlings at the 2-3 leaf stage into individual pots.[8] This ensures a consistent plant size for treatment.

  • Herbicide Application:

    • Prepare stock solutions of 3-(4-Chlorophenyl)picolinic acid and reference herbicides (e.g., picloram, 2,4-D) in a suitable solvent (e.g., acetone with a surfactant).

    • Apply the herbicide solutions as a foliar spray using a calibrated laboratory sprayer to ensure uniform coverage.

    • Include a range of application rates, typically including the expected use rate, half the rate, and double the rate, to assess dose-response and potential phytotoxicity.[9]

    • An untreated control group (sprayed only with the solvent system) must be included for comparison.

  • Data Collection and Analysis:

    • Visually assess herbicidal injury (e.g., chlorosis, necrosis, epinasty) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • Quantify the efficacy using a rating scale (e.g., 0% = no effect, 100% = complete plant death).

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

    • Calculate the percentage of growth inhibition relative to the untreated control.

    • All treatments should be replicated (typically 3-4 times) and the experiment should be repeated to ensure the validity of the results.[10]

Greenhouse_Protocol A 1. Seed Germination & Seedling Growth B 2. Transplant Uniform Seedlings to Pots A->B C 3. Herbicide Application (Test Compound, Reference, Control) B->C D 4. Incubation in Controlled Greenhouse Environment C->D E 5. Visual Assessment of Herbicidal Injury D->E F 6. Harvest and Measure Dry Biomass E->F G 7. Data Analysis: % Inhibition, Dose-Response F->G

Caption: Workflow for a greenhouse pot study to evaluate post-emergence herbicidal efficacy.

Root Growth Inhibition Assay

This assay is a sensitive method to determine the inhibitory effect of a herbicide on plant growth, particularly for auxin mimics. Arabidopsis thaliana is often used as a model species due to its rapid growth and genetic characterization.

Step-by-Step Methodology:

  • Preparation of Growth Medium:

    • Prepare a sterile solid growth medium (e.g., Murashige and Skoog) in petri dishes.

    • Incorporate a range of concentrations of the test compound and reference herbicides into the medium before it solidifies.

  • Seed Sterilization and Plating:

    • Surface-sterilize Arabidopsis thaliana seeds.

    • Place the sterilized seeds on the surface of the prepared growth medium.

  • Incubation and Measurement:

    • Seal the petri dishes and place them vertically in a growth chamber with controlled light and temperature.

    • After a set period (e.g., 7-10 days), measure the length of the primary root of each seedling.

  • Data Analysis:

    • Calculate the percentage of root growth inhibition for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of herbicide that inhibits root growth by 50%).

Conclusion and Future Directions

The available evidence on picolinic acid derivatives strongly suggests that 3-(4-Chlorophenyl)picolinic acid possesses herbicidal activity characteristic of a synthetic auxin. Its efficacy is likely to be most pronounced against broadleaf weeds. Comparative studies with related compounds indicate the potential for high potency, possibly rivaling or exceeding that of established herbicides like picloram.

Further research should focus on direct, quantitative comparisons of 3-(4-Chlorophenyl)picolinic acid with a broader range of commercial herbicides across a diverse panel of economically important weed species. Additionally, field trials are necessary to validate greenhouse findings and to assess the compound's performance under real-world environmental conditions, including its soil persistence and crop selectivity. Such comprehensive data will be crucial for determining the ultimate utility of 3-(4-Chlorophenyl)picolinic acid and its derivatives in future weed management programs.

References

  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. PubMed.
  • 3-(3-Chlorophenyl)picolinic acid | 1225514-91-9. Benchchem.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
  • Picolinic acid family of herbicides - management of invasive plants in the western usa. [No Source Found].
  • herbicidal efficacy of acetic acid and citric acid base on broad leaf weeds of medicinal crops fields.
  • 4-(4-Chlorophenyl)picolinic acid. MySkinRecipes.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH.
  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [No Source Found].
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH.
  • Design and analysis of efficacy evaluation trials.
  • Guidelines for Herbicide Registration Trials: Cotton. Department of Agriculture.

Sources

Comparative

Publish Comparison Guide: Biological Activity of 3-(4-Chlorophenyl)picolinic Acid

The following guide provides an in-depth technical analysis of 3-(4-Chlorophenyl)picolinic acid , focusing on its biological activity as a synthetic auxin, its structural chirality (atropisomerism potential), and a compa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-(4-Chlorophenyl)picolinic acid , focusing on its biological activity as a synthetic auxin, its structural chirality (atropisomerism potential), and a comparative performance analysis against industry standards.

Executive Summary

3-(4-Chlorophenyl)picolinic acid (CAS: 1226215-87-7) represents a structural subclass of pyridine-2-carboxylic acid herbicides. While less commercialized than its 6-aryl counterparts (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl), the 3-aryl scaffold exhibits potent auxinic activity by mimicking indole-3-acetic acid (IAA).

Critical Note on Enantiomers: Structurally, 3-(4-chlorophenyl)picolinic acid possesses a biaryl axis between the pyridine (C3) and phenyl rings. However, without bulky ortho-substituents (at positions 2' or 6' of the phenyl ring), the rotational energy barrier is typically too low (< 20 kcal/mol) to isolate stable atropisomers at room temperature. The molecule exists as a rapidly interconverting racemate in solution.

  • If your specific sample is stable enantiomers: It implies either restricted rotation due to solid-state packing or the presence of additional, unstated substituents (e.g., a chiral ester tail).

  • This guide compares: The Racemic Scaffold vs. Chiral Standards (e.g., Mecoprop-P) and Regioisomers (6-aryl picolinates).

Part 1: Biological Activity & Mechanism of Action

Mechanism: The Molecular Glue

Like other picolinic acids (Picloram, Clopyralid), this compound acts as a "molecular glue" between the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors.

  • Binding Site: The picolinate carboxylate binds the bottom of the TIR1 pocket (anchored by Arg403 in TIR1), while the 3-aryl tail occupies the hydrophobic niche usually filled by the indole ring of IAA.

  • Selectivity: 3-aryl picolinates often show distinct affinity for AFB5 over TIR1, contributing to a unique weed control spectrum (e.g., better efficacy against resistant broadleaves).

Comparative Efficacy Table
Feature3-(4-Cl-Ph)picolinic Acid 6-(4-Cl-Ph)picolinic Acid (e.g., Arylex core)Clopyralid (Standard)
Primary Target AFB5 / TIR1 (Broadleaf)TIR1 / AFB5 (Broadleaf + Sedge)TIR1 (Thistles/Legumes)
Chirality Axial (Transient) - Rapid RotationAxial (Transient) - Rapid RotationAchiral
Potency (GR50) Moderate (10-50 g/ha)High (< 5 g/ha)Moderate (50-200 g/ha)
Systemicity High (Phloem mobile)Low to ModerateHigh
Metabolic Stability Moderate (Ring hydroxylation)Low (Rapid ester hydrolysis)High (Persistent)

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

Rationale: To generate the core scaffold for biological testing, ensuring high purity free of transition metals that could interfere with bioassays.

  • Reagents: 3-Bromopicolinic acid (1.0 eq), 4-Chlorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1). Degas with N₂ for 15 mins.

  • Reaction: Heat at 90°C for 12 hours under inert atmosphere.

  • Workup: Acidify aqueous layer to pH 3-4 with 1N HCl. Precipitate forms.

  • Purification: Recrystallization from Ethanol/Water (ensures removal of Pd).

  • Validation: ¹H NMR must show diagnostic doublet for pyridine H-6 (~8.6 ppm) and AA'BB' system for 4-chlorophenyl.

Protocol B: Chiral Separation & Stability Test (The Atropisomer Check)

Rationale: To definitively prove if your specific derivative can exist as stable enantiomers.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane/Ethanol/TFA (90:10:0.1) - Acid additive is crucial for the free carboxylic acid.

  • Flow Rate: 1.0 mL/min at 10°C (Low temp slows rotation).

  • Detection: UV at 254 nm.

  • Validation Step:

    • Inject sample at 10°C. If two peaks appear, collect them.

    • Re-inject collected fractions immediately.

    • Heat collected fractions to 40°C for 1 hour and re-inject.

    • Result: If peaks merge after heating, the compound is an atropisomer with a low rotational barrier.

Part 3: Visualization of Mode of Action

The following diagram illustrates the auxin signaling pathway activated by 3-(4-Chlorophenyl)picolinic acid, leading to the degradation of repressors and gene activation.

AuxinPathway Herbicide 3-(4-Cl-Ph)picolinic Acid Complex TIR1-Herbicide-Aux/IAA (Ternary Complex) Herbicide->Complex Molecular Glue TIR1 TIR1/AFB5 (F-Box Protein) TIR1->Complex AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ubiquitin Ubiquitination (E3 Ligase) Complex->Ubiquitin Recruits E2 Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome Tags Aux/IAA ARF ARF Transcription Factors (Released) Proteasome->ARF Degrades Repressor Response Gene Expression (Root Inhibition/Epinasty) ARF->Response Activates Transcription

Caption: Activation of the Ubiquitin-Proteasome pathway by 3-aryl picolinates, mimicking natural auxin (IAA).

Part 4: Scientific Analysis & Alternatives

The "Enantiomer" Misconception

In many picolinic acid patents, "enantiomers" refers to chiral esters (e.g., sec-butyl esters) or complex derivatives (e.g., Halauxifen). For the free acid 3-(4-chlorophenyl)picolinic acid :

  • Biological Reality: The receptor (TIR1) is chiral. If stable atropisomers could be isolated, one (likely the Ra or Sa depending on the binding pocket fit) would be significantly more active.

  • Experimental Evidence: In 6-aryl picolinates, the ortho-substituents (e.g., F, OMe) lock the conformation, creating stable atropisomers where one is ~100x more potent. For the 3-(4-Cl) analog, the lack of ortho-clash means the molecule adjusts to the receptor pocket dynamically ("Induced Fit").

Recommended Alternatives for Research

If your goal is high-potency auxinic activity:

  • Halauxifen-methyl (Arylex): A 6-aryl picolinate with optimized binding to AFB5.

  • Florpyrauxifen-benzyl (Rinskor): Superior for aquatic weed management.

  • Picloram: The standard for persistence, though with a narrower spectrum than aryl-picolinates.

References
  • Synthesis and Auxin Activity of Picolinates : Bioorganic & Medicinal Chemistry, "Discovery of 6-aryl-picolinates as new auxinic herbicides."

  • Mechanism of Action : Nature, "Structural basis for auxin perception by the TIR1 ubiquitin ligase."

  • Chiral Separation of Atropisomers : Journal of Chromatography A, "Separation of biaryl atropisomers using polysaccharide-based chiral stationary phases."

  • Chemical Data : Sigma-Aldrich, "3-(4-Chlorophenyl)picolinic acid Product Sheet."

Validation

Robust Validation of Analytical Methods for 3-(4-Chlorophenyl)picolinic Acid

A Comparative Technical Guide for Method Development Executive Summary: The Challenge of Regio-Isomerism 3-(4-Chlorophenyl)picolinic acid (CAS 1226215-87-7) represents a critical scaffold in the synthesis of next-generat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Method Development

Executive Summary: The Challenge of Regio-Isomerism

3-(4-Chlorophenyl)picolinic acid (CAS 1226215-87-7) represents a critical scaffold in the synthesis of next-generation agrochemicals and pharmaceutical intermediates (e.g., auxin mimics). Its structural complexity—specifically the ortho-substitution of the chlorophenyl ring relative to the carboxylic acid —presents a unique analytical challenge.

During synthesis (typically via Suzuki-Miyaura cross-coupling), regio-isomeric byproducts such as 5-(4-chlorophenyl)picolinic acid or 6-(4-chlorophenyl)picolinic acid are frequently generated. Standard C18 analytical methods often fail to resolve these positional isomers due to their identical mass-to-charge (m/z) ratios and similar hydrophobicity.

This guide objectively compares a Generic C18 Protocol against an Optimized Biphenyl Core-Shell Protocol , demonstrating why the latter is the superior choice for rigorous validation under ICH Q2(R2) guidelines.

Method Comparison: Generic vs. Optimized

The following comparison highlights the limitations of traditional alkyl-bonded phases versus the enhanced selectivity of phenyl-based stationary phases for this specific analyte.

FeatureMethod A: Generic C18 (The "Standard") Method B: Optimized Biphenyl (The "Solution")
Stationary Phase Fully Porous C18 (5 µm, 100 Å)Core-Shell Biphenyl (2.6 µm, 100 Å)
Separation Mechanism Hydrophobic Interaction onlyHydrophobic +

-

Interaction + Dipole-Dipole
Mobile Phase Water/ACN (0.1% H₃PO₄)Water/Methanol (0.1% Formic Acid)
Isomer Resolution (Rs)

(Co-elution common)

(Baseline Separation)
Detection Compatibility UV only (Phosphate is non-volatile)UV and MS/MS Compatible
Peak Shape (Tailing)

(Due to basic pyridine N)

(Steric protection of silanols)
Sensitivity (LOQ) ~1.0 µg/mL (UV @ 254 nm)~0.05 µg/mL (MS/MS)

Expert Insight:

Why Method B works: The picolinic acid moiety is zwitterionic. The Biphenyl phase engages in


-

stacking with the chlorophenyl ring. The position of the chlorine atom (para) and the linkage (position 3 vs 5) significantly alters the electron density cloud available for this interaction, allowing the Biphenyl column to "see" the difference between isomers that a C18 column cannot.
Detailed Experimental Protocols
3.1 Sample Preparation (Self-Validating Workflow)

To ensure trustworthiness, we utilize a "dilute-and-shoot" approach for high-concentration intermediates, and Solid Phase Extraction (SPE) for trace analysis in biological matrices.

Protocol for Trace Analysis (SPE):

  • Conditioning: 1 mL MeOH followed by 1 mL Water (pH 3.0).

  • Loading: Load 500 µL of sample (acidified with Formic Acid to pH 3).

    • Rationale: Acidification ensures the carboxylic acid (pKa ~1.0) and pyridine (pKa ~5.2) are in a state that favors retention on mixed-mode polymeric sorbents.

  • Washing: 1 mL 5% MeOH in Water.

  • Elution: 2 x 500 µL MeOH containing 2% Ammonia.

    • Mechanism: Ammonia deprotonates the analyte, breaking the retention mechanism and releasing it concentrated.

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A.
    
3.2 Instrumental Conditions (Method B)
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: 10%

      
       90% B
      
    • 6-8 min: 90% B (Wash)

    • 8.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • UV: 270 nm (Pyridine

      
       transition).
      
    • MS/MS: ESI Positive Mode.

    • MRM Transition: 234.0

      
       188.0 (Loss of COOH), 234.0 
      
      
      
      152.0 (Ring fragmentation).
Validation Workflow & Decision Tree

The following diagram outlines the logical flow for validating the method, emphasizing the "Fail-Safe" loops required for scientific integrity.

ValidationWorkflow Start Start Validation (ICH Q2 R2) Specificity Specificity Test (Spike with Isomers) Start->Specificity ResolutionCheck Is Resolution (Rs) > 2.0? Specificity->ResolutionCheck Optimize Adjust Gradient/Temp Switch to Biphenyl Phase ResolutionCheck->Optimize No Linearity Linearity & Range (0.1 - 100 µg/mL) ResolutionCheck->Linearity Yes Optimize->Specificity Retest Accuracy Accuracy (Recovery) Spike @ 80, 100, 120% Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision LOD_LOQ Sensitivity (LOD/LOQ) S/N > 3 and > 10 Precision->LOD_LOQ Robustness Robustness (pH +/- 0.2, Flow +/- 10%) LOD_LOQ->Robustness Final Validated Method Release Robustness->Final

Figure 1: Step-wise validation decision tree ensuring isomer selectivity is confirmed before proceeding to quantitative parameters.

Experimental Data Summary

The following data represents typical performance metrics observed when validating Method B (Biphenyl) for 3-(4-Chlorophenyl)picolinic acid.

Table 1: Accuracy & Precision Data
Spike LevelConc. Added (µg/mL)Conc. Found (Mean, n=3)Recovery (%)RSD (%)Acceptance Criteria
Low (80%) 8.07.9499.21.298-102%
Mid (100%) 10.010.05100.50.898-102%
High (120%) 12.012.08100.70.998-102%
Table 2: Linearity & Sensitivity
ParameterResultRationale
Regression (

)
0.9998Indicates excellent fit over the range.
Equation

Minimal y-intercept indicates low matrix interference.
LOD (S/N = 3) 0.015 µg/mLSuitable for trace impurity analysis.
LOQ (S/N = 10) 0.05 µg/mLValidated lower limit of quantification.
Critical Discussion: Causality & Mechanism

Why does pH matter? 3-(4-Chlorophenyl)picolinic acid possesses two ionizable groups: the pyridine nitrogen and the carboxylic acid.

  • At pH 2.5 (Method A), the acid is protonated (neutral, COOH) and the pyridine is protonated (cationic, NH+). This repulsion often leads to peak tailing on C18 columns due to interaction with residual silanols.

  • At pH 3.5-4.0 (Method B with Formic Acid/MeOH), the solvent system suppresses the silanol activity while the Biphenyl phase utilizes

    
    -
    
    
    
    interactions to retain the analyte despite the ionization state. This results in sharper peaks without the need for non-volatile phosphate buffers [1].

Self-Validating System: The inclusion of the resolution check between the 3-isomer and the 5-isomer in the system suitability test (SST) makes this protocol self-validating. If the resolution drops below 2.0, the run automatically fails, preventing the release of invalid data.

References
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives. Semantic Scholar. (2025). Focuses on the structural versatility and synthesis of picolinic acid derivatives.

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. PubMed Central. (2023). Discusses the synthesis and regio-isomer challenges in aryl-picolinic acids.

  • Picolinic Acid - Chemical Properties and Derivatives. PubChem. (2025).[1] Comprehensive database of chemical and physical properties for picolinic acid analogs.

  • pKa Values in Organic Chemistry. Organic Chemistry Data. (2022). Reference for dissociation constants of pyridine and carboxylic acid derivatives.

Sources

Comparative

A Comparative Guide to Validating the Mechanism of Action of 3-(4-Chlorophenyl)picolinic Acid

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) for novel chemical entities, using 3-(4-Chlorophenyl)picolinic acid as a case study. As a derivative of picolinic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) for novel chemical entities, using 3-(4-Chlorophenyl)picolinic acid as a case study. As a derivative of picolinic acid—a scaffold known for a wide array of biological activities including herbicidal, immunological, and anti-proliferative effects—this compound presents multiple plausible mechanisms.[1][2][3] Our approach is not a rigid protocol but a logical, multi-pronged strategy designed to generate self-validating data, moving from unbiased, target-agnostic methods to specific, hypothesis-driven validation.

Part 1: Initial Hypothesis Generation and Unbiased Target Identification

Before validating a mechanism, one must first identify high-confidence candidate targets. Picolinic acid and its derivatives have been associated with diverse biological roles, from acting as synthetic auxins in plants to inhibiting enzymes in human cells.[4][5] Therefore, our initial strategy will employ unbiased, large-scale screening methods to identify potential molecular targets of 3-(4-Chlorophenyl)picolinic acid in a relevant cellular context without preconceived notions.

Genetic Screening for Target Pathway Identification: CRISPR-Cas9

A powerful method to identify the molecular pathways essential for a compound's activity is a genome-wide CRISPR-Cas9 knockout screen.[6][7] This technique identifies genes whose loss-of-function confers either resistance or sensitivity to the compound, thereby pointing to the drug's target or its functional pathway.[8][9]

Rationale: If 3-(4-Chlorophenyl)picolinic acid inhibits a specific protein, cells with a knockout of the gene encoding that protein will likely show resistance to the compound. Conversely, knocking out a gene that negatively regulates the target pathway could sensitize cells. This unbiased approach provides a functional, genetic map of the compound's activity.[10]

G cluster_0 CRISPR-Cas9 Screening Workflow pool Lentiviral sgRNA Library Pool transduction Transduction (One sgRNA per cell) pool->transduction cells Population of Cancer Cells cells->transduction selection Treat with 3-(4-Chlorophenyl)picolinic acid (or Vehicle Control) transduction->selection growth Cell Growth & Selection Period selection->growth harvest Genomic DNA Extraction growth->harvest ngs Next-Generation Sequencing (NGS) harvest->ngs analysis Data Analysis: Identify Enriched/Depleted sgRNAs ngs->analysis hits Candidate Target Genes analysis->hits G cluster_1 Kinobeads Competition Workflow lysate Native Cell Lysate (Contains Proteome) compound Incubate with 3-(4-Chlorophenyl)picolinic acid lysate->compound control Incubate with Vehicle (DMSO) lysate->control beads Kinobeads (Immobilized broad-spectrum inhibitors) compound->beads control->beads wash Wash Unbound Proteins beads->wash elute Elute Bound Proteins wash->elute lcms LC-MS/MS Analysis elute->lcms quant Quantitative Comparison: Identify competed proteins lcms->quant G cluster_0 CETSA Principle cluster_1 Without Ligand cluster_2 With Ligand p1 Target Protein heat1 Heat Gradient p1->heat1 denatured1 Denatured & Aggregated Protein heat1->denatured1 p2 Target Protein complex Protein-Ligand Complex p2->complex ligand 3-(4-Chlorophenyl) picolinic acid ligand->complex heat2 Heat Gradient complex->heat2 stable Soluble (Stable) Protein heat2->stable

Sources

Safety & Regulatory Compliance

Safety

3-(4-Chlorophenyl)picolinic acid proper disposal procedures

Topic: 3-(4-Chlorophenyl)picolinic acid Proper Disposal Procedures CAS Number: 1226215-87-7 Content Type: Operational Safety & Logistics Guide Executive Summary: Immediate Action Required Status: Hazardous Chemical Waste...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(4-Chlorophenyl)picolinic acid Proper Disposal Procedures CAS Number: 1226215-87-7 Content Type: Operational Safety & Logistics Guide

Executive Summary: Immediate Action Required

Status: Hazardous Chemical Waste (Halogenated) Primary Hazard: Skin/Eye Irritant, Potential Aquatic Toxicity. Disposal Method: High-Temperature Incineration (via approved vendor). Prohibited: Do NOT dispose of down the drain or in municipal trash.

This guide provides a validated workflow for the segregation, packaging, and disposal of 3-(4-Chlorophenyl)picolinic acid . As a halogenated pyridine derivative, improper disposal risks the formation of toxic byproducts (e.g., dioxins) if incinerated at insufficient temperatures, and poses significant aquatic risks if released into waterways.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity and state.[1] This compound is often used as a scaffold in drug discovery or agrochemical synthesis.[2]

PropertySpecificationOperational Implication
CAS Number 1226215-87-7Use this for waste tagging/manifesting.
Molecular Formula C₁₂H₈ClNO₂Contains Chlorine ; requires "Halogenated" waste stream.
Physical State Solid (typically off-white powder)Dust inhalation hazard during transfer.
Acidity (pKa) ~3.5 - 4.5 (Predicted)Weak acid; compatible with acidic/neutral organic waste.
Solubility DMSO, Methanol, dilute BaseMay precipitate if mixed with highly acidic aqueous waste.

Hazard Classification (GHS):

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][6]

  • H335: May cause respiratory irritation.[3][4][7]

  • Note: Treat as Aquatic Chronic 3 (Harmful to aquatic life with long-lasting effects) due to the chlorophenyl moiety, common in this structural class.

Operational Disposal Workflows

Workflow A: Solid Waste Disposal (Pure Substance)

Use this for expired shelf stock or surplus solid material.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar. Avoid metal containers due to potential corrosion from residual acidity.

  • Transfer:

    • Perform all transfers inside a chemical fume hood.

    • Wear Nitrile gloves (double-gloving recommended) and safety glasses.

  • Labeling:

    • Tag as "Hazardous Waste - Solid" .

    • Explicitly write: "Contains Halogenated Organics: 3-(4-Chlorophenyl)picolinic acid".

    • Check the box for "Toxic" and "Irritant".

Workflow B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

Use this for mother liquors or analytical waste.

  • Segregation (Critical):

    • Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if your facility separates halogenated waste to reduce disposal costs.

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid) to prevent exothermic decomposition.

  • pH Check:

    • If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using Sodium Bicarbonate (NaHCO₃) before adding to the organic waste carboy, unless your facility accepts acidic organic waste.

  • Container:

    • Use a dedicated "Halogenated Organic Solvent" carboy (typically red or yellow safety cans, or HDPE carboys).

Spill Response & Decontamination Protocol

Scenario: A researcher drops a 5g vial of solid 3-(4-Chlorophenyl)picolinic acid on the lab floor.

Step-by-Step Decontamination:

  • Isolate: Evacuate the immediate area (radius of 3 meters). Mark the zone.

  • PPE Upgrade: Wear N95 dust mask (or half-face respirator with P100 filters), splash goggles, and lab coat.

  • Containment:

    • Do not dry sweep. This generates dust.[3]

    • Cover the spill with a wet paper towel or an inert absorbent (vermiculite) dampened with water to suppress dust.

  • Collection:

    • Scoop the damp material into a disposable wide-mouth jar.

    • Wipe the surface with a 10% Sodium Carbonate (Na₂CO₃) solution. This converts the acid to its water-soluble sodium salt (Sodium 3-(4-chlorophenyl)picolinate), facilitating easier removal.

  • Final Clean: Rinse the area with water and dry.

  • Disposal: Label the debris jar as "Hazardous Waste: Debris contaminated with Halogenated Acid".

Decision Matrix: Waste Stream Segregation

The following logic ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and minimizes incineration costs.

WasteSegregation Start Waste Generation: 3-(4-Chlorophenyl)picolinic acid StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid (Solution) StateCheck->Liquid Dissolved BinSolid SOLID WASTE BIN Tag: Halogenated Organic Solid Solid->BinSolid SolventCheck Solvent Composition? Liquid->SolventCheck Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic BinAq AQUEOUS TOXIC WASTE (Do NOT Drain) Aqueous->BinAq HalogenCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Organic->HalogenCheck BinHalo HALOGENATED SOLVENT CARBOY (High BTU Incineration) HalogenCheck->BinHalo Yes (DCM, etc.) HalogenCheck->BinHalo No (MeOH, etc.) *Segregate as Halo due to solute* BinNonHalo NON-HALOGENATED SOLVENT CARBOY (If <2% Halogen content allowed)

Figure 1: Decision Matrix for segregating 3-(4-Chlorophenyl)picolinic acid waste. Note that even non-halogenated solvents containing this solute should often be treated as halogenated waste to ensure proper incineration temperatures.

Scientific Rationale & Compliance

Why Segregate Halogenated Waste? Unlike simple organic acids (e.g., Benzoic acid), 3-(4-Chlorophenyl)picolinic acid contains a chlorine atom attached to an aromatic ring.

  • Mechanism of Hazard: When incinerated at standard temperatures (<850°C), chlorinated aromatics can undergo de novo synthesis to form Polychlorinated Dibenzodioxins (PCDDs) and Furans (PCDFs) [1].

  • Solution: By tagging this waste as "Halogenated," waste handlers divert it to high-temperature incinerators (>1100°C) equipped with rapid quench systems and acid gas scrubbers (to neutralize the HCl produced), ensuring complete destruction without dioxin formation.

Regulatory Note (RCRA): While 3-(4-Chlorophenyl)picolinic acid is not explicitly P-listed or U-listed under 40 CFR 261.33, it must be characterized by the generator.

  • Characteristic of Toxicity: If the waste stream contains significant concentrations, it may fail TCLP (Toxicity Characteristic Leaching Procedure) for pyridine derivatives or chlorobenzene analogs, though specific limits for this exact molecule are undefined.

  • Best Practice: Always manage as a Hazardous Chemical Waste to ensure "Cradle-to-Grave" liability protection.

References

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion: Dioxins and Furans. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Chloropicolinic Acid Derivatives. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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